Pelcitoclax
Description
Properties
IUPAC Name |
3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCQCYXBYUYLH-YACUFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H66ClF4N6O11PS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619923-36-2 | |
| Record name | Pelcitoclax [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelcitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PELCITOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pelcitoclax: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (also known as APG-1252) is a potent, second-generation small molecule inhibitor targeting the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] As a BH3-mimetic, this compound mimics the action of pro-apoptotic BH3-only proteins, restoring the intrinsic mitochondrial pathway of apoptosis in cancer cells that overexpress Bcl-2 and Bcl-xL.[2][3] This overexpression is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor initiation, progression, and chemoresistance.[1][2] this compound is a prodrug that is converted in vivo to its active metabolite, APG-1252-M1, which exhibits significant antitumor activity.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: Inhibition of Bcl-2/Bcl-xL
The Bcl-2 family of proteins are central regulators of apoptosis.[1] They are categorized into three functional groups: the anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), the pro-apoptotic effector proteins (e.g., BAX, BAK), and the pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD). In healthy cells, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing the induction of apoptosis. In many cancers, the overexpression of Bcl-2 and Bcl-xL leads to an imbalance, promoting cell survival and resistance to therapy.[2]
This compound and its active metabolite, APG-1252-M1, act by binding with high affinity to the hydrophobic groove of both Bcl-2 and Bcl-xL.[4][5] This binding competitively displaces pro-apoptotic BH3-only proteins like BIM and PUMA.[6][7] The released BIM and PUMA are then free to activate the effector proteins BAX and BAK.[6][8] Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[1][9] Cytoplasmic cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[6] Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[1][9]
Quantitative Data
The potency and selectivity of this compound and its active metabolite have been characterized in various preclinical studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound
| Compound | Target | Ki (nM) |
| This compound (APG-1252) | Bcl-2/Bcl-xL | < 1 |
Data sourced from Probechem Biochemicals.[4]
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound and APG-1252-M1
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer | APG-1252-M1 | 0.009 |
| NCI-H146 | Small Cell Lung Cancer | Navitoclax (ABT-263) | 0.050 |
| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 |
| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 |
| NCI-H460 | Neuroendocrine Carcinoma | APG-1252-M1 | > 10 |
Data for NCI-H146 sourced from AACR Journals.[6] Data for neuroendocrine neoplasm cell lines sourced from AACR Journals.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its apoptotic activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C57H66ClF4N6O11PS4 | CID 76900653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 5. Gemcitabine and APG-1252, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Pelcitoclax: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelcitoclax (also known as APG-1252) is a potent, novel, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] Overexpression of these proteins is a key mechanism by which cancer cells evade apoptosis, contributing to tumor initiation, progression, and chemoresistance.[2] this compound, a BH3 mimetic, restores the intrinsic mitochondrial apoptotic pathway by binding to and neutralizing Bcl-2 and Bcl-xL, leading to cancer cell death.[3] This technical guide provides a comprehensive overview of the pro-apoptotic activity of this compound in various cancer models, detailing its mechanism of action, experimental protocols, and quantitative efficacy data.
Mechanism of Action: Restoring the Apoptotic Balance
This compound functions by competitively binding to the BH3 groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic proteins such as Bim, Bak, and Bax.[1][2] This disruption liberates the pro-apoptotic proteins, which can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] The subsequent release of cytochrome c into the cytoplasm activates a caspase cascade, culminating in the execution of apoptosis.[2] In vivo, this compound is converted to its more active metabolite, APG-1252-M1, which demonstrates significant antitumor effects.[2][4]
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound-induced apoptosis.
References
Pelcitoclax Active Metabolite APG-1252-M1: A Technical Guide
Introduction
Pelcitoclax (also known as APG-1252) is a novel, potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] It is a clinical-stage investigational drug developed using an innovative prodrug strategy to enhance its therapeutic index. In vivo, this compound is converted to its highly active metabolite, APG-1252-M1 (also identified as APG-1244 or BM-1244), which is responsible for the compound's potent antitumor effects.[1][3] This guide provides an in-depth technical overview of APG-1252-M1, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inducing Apoptosis
APG-1252-M1 functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][4] This action competitively displaces pro-apoptotic "activator" proteins like BIM and PUMA, liberating them to activate the pro-apoptotic "effector" proteins BAX and BAK.[1][5] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade (caspase-3/7), ultimately executing programmed cell death, or apoptosis.[4][6][7] This entire process is BAX/BAK-dependent, as cells deficient in these proteins are resistant to APG-1252-M1-induced apoptosis.[1][7]
The expression level of another anti-apoptotic protein, Myeloid Cell Leukemia-1 (MCL-1), to which APG-1252-M1 does not bind, is a critical factor in determining cellular sensitivity.[6][8] High levels of MCL-1 can confer resistance.[8] Consequently, combining this compound with agents that downregulate MCL-1, such as taxanes, has been shown to produce synergistic antitumor activity.[1][2]
Innovative Prodrug Strategy
A significant challenge with potent Bcl-xL inhibitors is on-target thrombocytopenia, as platelets are dependent on Bcl-xL for their survival.[1] To mitigate this, this compound was developed as a prodrug with limited cellular permeability.[1] In the body, it is hydrolyzed by esterases into the active metabolite APG-1252-M1.[1] Crucially, this conversion is approximately 16 times more efficient in tumor tissues compared to plasma, which is attributed to higher esterase activity in the tumor microenvironment.[1][5] This strategy aims to achieve high concentrations of the active drug at the tumor site while minimizing systemic exposure and thereby reducing platelet toxicity.[1][3]
Quantitative Data Summary
Table 1: In Vitro Potency (IC₅₀)
IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | This compound (APG-1252) IC₅₀ | APG-1252-M1 IC₅₀ | Reference Compound (Navitoclax) IC₅₀ | Citation(s) |
| NCI-H146 | Small Cell Lung Cancer (SCLC) | 0.247 µM | 0.009 µM | 0.050 µM | [1] |
| NCI-H1963 | Small Cell Lung Cancer (SCLC) | >1 µM (approx.) | ~0.1 µM | ~0.1 µM | [1] |
| AGS | Gastric Cancer | Not Reported | 1.146 ± 0.56 µM | Not Reported | [6] |
| N87 | Gastric Cancer | Not Reported | 0.9007 ± 0.23 µM | Not Reported | [6] |
| SNK-1 | NK/T-Cell Lymphoma | 2.652 ± 2.606 µM | 0.133 ± 0.056 µM | Not Reported | [5] |
| SNK-6 | NK/T-Cell Lymphoma | 1.568 ± 1.109 µM | 0.064 ± 0.014 µM | Not Reported | [5] |
| SNK-8 | NK/T-Cell Lymphoma | 0.557 ± 0.383 µM | 0.020 ± 0.008 µM | Not Reported | [5] |
Table 2: Preclinical Pharmacokinetics & In Vivo Efficacy
| Parameter | Value | Animal Model | Citation(s) |
| Pharmacokinetics | |||
| This compound Half-Life (Plasma) | 127 hours | Mouse | [1][5] |
| This compound Half-Life (Tumor) | 25.2 hours | Mouse | [1][5] |
| In Vivo Efficacy (Single Agent) | |||
| Tumor Growth Rate (T/C%) | 13.7% to 30.7% | SNK-6 Xenograft (NK/TCL) | [5] |
Table 3: Phase 1 Clinical Trial Data (this compound Monotherapy)
Data from a first-in-human study in patients with locally advanced or metastatic solid tumors (N=50).[1][2]
| Parameter | Result |
| Overall Response Rate (ORR) | 6.5% |
| Disease Control Rate (DCR) | 30.4% |
| Most Common Treatment-Related Adverse Events (TRAEs) | Transaminase elevations, reduced platelets (less frequent with once-weekly schedule) |
Table 4: Phase 1b/2 Clinical Trial Data (this compound + Paclitaxel)
Data from a study in patients with relapsed/refractory SCLC (N=28).[9][10]
| Parameter | Result |
| Recommended Phase 2 Dose (RP2D) of this compound | 240 mg (IV, weekly) |
| Overall Response Rate (ORR) (evaluable pts, n=20) | 25% |
| Median Duration of Response | 83 days |
| This compound Terminal Half-Life | 3.7 to 7.4 hours |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize APG-1252-M1.
Cell Viability / Proliferation Assay (CCK-8 / WST-1 Method)
This protocol assesses the effect of APG-1252-M1 on cell metabolic activity, a proxy for cell viability. The assay is based on the reduction of a water-soluble tetrazolium salt (WST-8 in CCK-8, WST-1) by mitochondrial dehydrogenases in viable cells to produce a colored formazan product.
-
Materials:
-
Cancer cell lines (e.g., NCI-H146, AGS)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
APG-1252-M1 stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or WST-1 reagent
-
Microplate reader (spectrophotometer)
-
-
Procedure:
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Count cells and adjust the density to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of APG-1252-M1 in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of APG-1252-M1 (e.g., 0-10 µM).[1] Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the treated plate for the desired duration (e.g., 48 hours, 4 days).[1][12]
-
Reagent Addition: Add 10 µL of CCK-8 or WST-1 reagent to each well.[1][7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.[1] The optimal time may vary by cell line.
-
Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.[1] A reference wavelength of >600 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank (medium only) wells. Plot the viability against the drug concentration to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late-stage apoptotic and necrotic cells with compromised membrane integrity.
-
Materials:
-
Treated and control cells (from culture)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Treat cells with APG-1252-M1 (e.g., 50 to 200 nM) for a specified time (e.g., 2 to 24 hours).[1]
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, generating a light signal via luciferase.[13]
-
Materials:
-
Treated and control cells in an opaque-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Plate-reading luminometer
-
-
Procedure:
-
Assay Setup: Seed cells in an opaque-walled 96-well plate and treat with APG-1252-M1 as described for the viability assay. Include wells with medium only for background measurement.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[13]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]
-
Lysis and Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.[14]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings and express the results as fold-change in caspase activity relative to untreated controls.
-
Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect changes in the levels and cleavage of key proteins in the apoptotic pathway, such as caspases and PARP, or the release of cytochrome c from the mitochondria into the cytosol.
-
Materials:
-
Treated and control cell pellets
-
Cytosolic/Mitochondrial Fractionation Kit (for cytochrome c release)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cytochrome c, anti-Bcl-2, anti-Bcl-xL, anti-BAX)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction:
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[17] Analyze the bands to detect protein expression, cleavage (e.g., cleaved caspase-3, cleaved PARP), or subcellular localization (e.g., cytochrome c in the cytosolic fraction).[6][7]
-
In Vivo Xenograft Tumor Model Study
This protocol evaluates the antitumor efficacy of this compound in an animal model.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)[18]
-
Cancer cell line (e.g., NCI-H146, N87) or patient-derived tumor fragments (PDX)
-
Sterile PBS or HBSS
-
Matrigel or Cultrex BME (optional, to improve tumor take)[19]
-
This compound formulation for intravenous (i.v.) injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of ~3 x 10⁷ cells/mL.[20] Keep on ice.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing ~3 x 10⁶ cells) into the flank of each mouse.[20]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the animals' health and tumor size regularly.[20]
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (e.g., n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 25-100 mg/kg) via intravenous injection according to the desired schedule (e.g., once or twice weekly).[1][18] The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.[20] Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize animals according to ethical guidelines.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) or the T/C% (mean tumor volume of treated group / mean tumor volume of control group x 100) at the end of the study to quantify efficacy.
-
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. ptglab.com [ptglab.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. promega.com [promega.com]
- 9. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]
- 16. bio-rad.com [bio-rad.com]
- 17. edspace.american.edu [edspace.american.edu]
- 18. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Pelcitoclax: A Technical Guide to Overcoming Apoptosis Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resistance to apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions[1][2]. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-2 and BCL-xL frequently overexpressed in various tumors, leading to therapeutic resistance[1][3][4]. Pelcitoclax (also known as APG-1252) is a novel, potent, dual inhibitor of BCL-2 and BCL-xL, engineered to restore the natural apoptotic machinery in cancer cells[3][4][5]. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key preclinical and clinical data, and detailed experimental protocols relevant to its study.
The BCL-2 Family and Apoptosis Evasion in Cancer
The intrinsic apoptosis pathway is governed by a delicate balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family[1][3]. Anti-apoptotic proteins, including BCL-2, BCL-xL, and MCL-1, prevent cell death by sequestering pro-apoptotic "effector" proteins BAX and BAK[6][7]. In response to cellular stress, pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, BAD) are activated. They bind to the anti-apoptotic proteins, releasing BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis[3][6][8].
Many cancers hijack this system by overexpressing anti-apoptotic proteins like BCL-2 and BCL-xL, effectively sequestering the pro-apoptotic initiators and preventing cell death[1][4]. This makes these proteins attractive therapeutic targets. While selective BCL-2 inhibitors like venetoclax are effective in some hematologic malignancies, resistance can emerge through the upregulation of other anti-apoptotic proteins, particularly BCL-xL, which is a common resistance factor in solid tumors[5][9].
This compound (APG-1252): A Dual BCL-2/BCL-xL Inhibitor
This compound is a second-generation BH3 mimetic designed as a dual inhibitor of both BCL-2 and BCL-xL[2][3][5]. A key innovation in its design is its formulation as a prodrug. In circulation, this compound has limited cellular permeability. Within the tumor microenvironment, it is converted by esterases to its highly potent metabolite, APG-1252-M1[3][5][9]. This strategy is designed to minimize systemic toxicity, particularly on-target thrombocytopenia (low platelet count), which is a known side effect of BCL-xL inhibition that has hampered the development of other dual inhibitors like navitoclax[5].
Mechanism of Action: Restoring Apoptotic Signaling
This compound, through its active metabolite APG-1252-M1, directly targets the BH3-binding groove of both BCL-2 and BCL-xL proteins[3][4][10].
-
Binding and Displacement: APG-1252-M1 binds with high affinity to BCL-2 and BCL-xL, competitively displacing pro-apoptotic BH3-only proteins such as BIM and PUMA from their grasp[5][11].
-
BAX/BAK Activation: The release of these pro-apoptotic proteins allows for the activation of the effector proteins BAX and BAK[5][11].
-
Mitochondrial Apoptosis: Activated BAX and BAK oligomerize on the mitochondrial outer membrane, inducing MOMP. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm[3].
-
Caspase Cascade: Cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases-3 and -7, which execute the final stages of apoptosis by cleaving key cellular substrates[3][5].
This BAX/BAK-dependent, caspase-mediated apoptosis is the core mechanism by which this compound exerts its antitumor effects[5][11].
Caption: this compound inhibits BCL-2/xL, releasing pro-apoptotic proteins to trigger apoptosis.
Preclinical Data
In Vitro Activity
This compound, primarily through its active metabolite APG-1252-M1, has demonstrated potent antiproliferative and pro-apoptotic activity across a range of cancer cell lines, particularly those dependent on BCL-2/BCL-xL for survival[5]. The human small-cell lung cancer (SCLC) cell line NCI-H146 was found to be highly sensitive[5].
Table 1: In Vitro Antiproliferative Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| This compound | NCI-H146 | SCLC | 0.247 | [5] |
| APG-1252-M1 | NCI-H146 | SCLC | 0.009 | [5] |
| Navitoclax | NCI-H146 | SCLC | 0.050 |[5] |
Data shows APG-1252-M1 is significantly more potent than the parent prodrug and the reference compound navitoclax in this SCLC cell line.
Apoptosis induction has been confirmed by time- and dose-dependent increases in Annexin V-positive cells following treatment with APG-1252-M1[5].
In Vivo Antitumor Efficacy
In various cell line-derived (CDX) and patient-derived (PDX) xenograft models, this compound has shown significant single-agent antitumor activity, causing tumor regression in models of SCLC, gastric cancer, and non-small cell lung cancer (NSCLC)[3][5].
Synergy with Combination Therapies
A key strategy for overcoming apoptosis resistance is combination therapy. Preclinical studies have shown strong synergy between this compound and other anticancer agents.
-
Taxanes (Paclitaxel/Docetaxel): Combination with taxanes enhances antitumor activity. This is partly attributed to the taxane-mediated downregulation of MCL-1, another anti-apoptotic protein that is a primary mechanism of resistance to BCL-2/BCL-xL inhibitors[5][11].
-
Osimertinib: In EGFR-mutant NSCLC models, this compound combined with the EGFR inhibitor osimertinib demonstrated synergistic antitumor effects, suggesting a role in overcoming resistance to targeted therapy[12].
-
Gemcitabine: In nasopharyngeal carcinoma models, this compound and gemcitabine showed synergistic effects by activating caspase-dependent pathways and blocking the JAK-2/STAT3/MCL-1 signaling pathway[10].
Table 2: In Vivo Combination Efficacy in Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (T/C%)* | Citation |
|---|---|---|---|---|
| HGC-27 | Gastric Cancer | Paclitaxel | 50% | [5] |
| HGC-27 | Gastric Cancer | this compound + Paclitaxel | 20% |[5] |
*T/C% is the ratio of the mean tumor volume of the treated group to the control group.
Caption: this compound and taxanes synergistically induce apoptosis by inhibiting parallel pathways.
Clinical Data
This compound has been evaluated in several Phase I/II clinical trials, both as a single agent and in combination, demonstrating a manageable safety profile and promising preliminary efficacy in heavily pretreated patient populations.
Monotherapy in Solid Tumors
A first-in-human study enrolled 50 patients with metastatic SCLC and other solid tumors[5][11]. This compound was administered intravenously either once or twice weekly.
Table 3: Efficacy of Single-Agent this compound in Advanced Solid Tumors (N=46 evaluable)
| Metric | Result | Citation |
|---|---|---|
| Overall Response Rate (ORR) | 6.5% | [5][13] |
| Disease Control Rate (DCR) | 30.4% | [5][13] |
| Recommended Phase 2 Dose (RP2D) | 240 mg QW |[13] |
The most common treatment-related adverse events included elevated transaminases and reduced platelet counts, which were generally manageable and less frequent with a once-weekly (QW) dosing schedule[5][11].
Combination Therapy
Clinical trials have explored this compound in combination with standard-of-care agents.
-
With Paclitaxel in SCLC: A Phase Ib/II study evaluated this compound with paclitaxel in patients with relapsed/refractory SCLC[14][15][16]. The combination was well-tolerated and showed modest antitumor activity.
-
With Osimertinib in NSCLC: A Phase Ib study in patients with EGFR-mutant NSCLC showed promising results, particularly in treatment-naïve patients[17][18][19].
Table 4: Efficacy of this compound Combination Therapies
| Trial (Identifier) | Cancer Type | Combination | Patient Population | N | ORR | DCR | Citation |
|---|---|---|---|---|---|---|---|
| NCT04210037 | R/R SCLC | Paclitaxel | Relapsed/Refractory | 20 | 25% | - | [14][15] |
| NCT04001777 | EGFR-mutant NSCLC | Osimertinib | TKI-Naïve | 26 | 80.8% | 95.5% | [17][19] |
| NCT04001777 | EGFR-mutant NSCLC | Osimertinib | TKI-Naïve, TP53-mutant | 16 | 87.5% | - | [17] |
| NCT04001777 | EGFR-mutant NSCLC | Osimertinib | 3rd Gen TKI-Resistant | 20 | 5.0% (confirmed) | 80.0% |[19] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the activity of this compound.
Cell Viability / Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of viability. The WST-1 or similar tetrazolium salt-based assays are commonly used[5].
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, APG-1252-M1, or other compounds for a specified duration (e.g., 72-96 hours)[5].
-
Reagent Addition: Add WST-1 or a similar reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine IC₅₀ values by plotting viability against drug concentration and fitting to a dose-response curve.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Culture and Treatment: Culture cells and treat with the desired concentrations of APG-1252-M1 for various time points (e.g., 2, 6, 24 hours)[5].
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction[5].
Caption: Workflow for quantifying apoptosis using Annexin V staining and flow cytometry.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to determine if two proteins interact in a cellular context. It was used to show that this compound disrupts the interaction between BCL-xL and pro-apoptotic proteins like BIM and PUMA[5][11].
-
Cell/Tissue Lysis: Lyse treated and untreated cells or tumor tissue with a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a target protein (e.g., anti-BCL-xL) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-BIM or anti-PUMA). A reduced signal in the treated sample indicates disruption of the interaction.
Conclusion and Future Directions
This compound represents a promising strategy to overcome apoptosis resistance in a variety of cancers, particularly solid tumors where BCL-xL is a key survival factor[5]. Its dual inhibition of BCL-2 and BCL-xL allows it to address intrinsic and acquired resistance to more selective BCL-2 inhibitors[9]. The innovative prodrug design appears to mitigate the dose-limiting thrombocytopenia associated with previous BCL-xL inhibitors, improving its therapeutic window[5].
Preclinical and early clinical data have demonstrated its pro-apoptotic mechanism, single-agent activity, and significant potential in combination therapies[5][14][17]. The synergistic effects with taxanes and targeted agents like osimertinib highlight its potential to enhance current treatment paradigms[5][12][17].
Future research should focus on randomized controlled trials to confirm the efficacy of combination regimens and the identification of predictive biomarkers to select patient populations most likely to benefit from this compound therapy[14][15]. Understanding the complex interplay between BCL-2 family members and other signaling pathways will be crucial for designing rational, next-generation combination strategies.
References
- 1. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Gemcitabine and APG-1252, a novel small molecule inhibitor of BCL-2/BCL-XL, display a synergistic antitumor effect in nasopharyngeal carcinoma through the JAK-2/STAT3/MCL-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor this compound (APG-1252) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. First-in-human study of this compound (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 18. ascopubs.org [ascopubs.org]
- 19. onclive.com [onclive.com]
Pelcitoclax Prodrug Strategy: A Technical Guide to Mitigating Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelcitoclax (APG-1252) is a novel, potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL). While dual inhibition of these proteins is a promising therapeutic strategy for a variety of malignancies, the clinical development of previous Bcl-xL inhibitors has been hampered by on-target thrombocytopenia. This is due to the critical role of Bcl-xL in platelet survival. This compound employs an innovative prodrug strategy to circumvent this limitation, enabling targeted delivery of the active compound to tumor tissues while minimizing systemic exposure and, consequently, platelet toxicity. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning the development of this compound, with a focus on its strategy to reduce thrombocytopenia.
Mechanism of Action: The Prodrug Advantage
This compound is a phosphate prodrug that is systemically administered in a less active form.[1] It is designed to be preferentially converted to its highly potent active metabolite, APG-1252-M1, at the tumor site.[2][3] This targeted activation is achieved by leveraging the higher esterase activity found in tumor tissues compared to plasma.[3][4] Preclinical studies have shown that the transformation of this compound to APG-1252-M1 is 16 times higher in tumor tissues than in plasma.[4][5] This differential conversion is the cornerstone of the strategy to reduce the dose-limiting toxicity of thrombocytopenia.
The active metabolite, APG-1252-M1, functions as a BH3-mimetic, binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL.[6][7] This action displaces pro-apoptotic proteins such as BIM and PUMA, leading to the activation of BAX and BAK.[4][8] The subsequent mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and inducing apoptosis.[7]
Caption: Preferential conversion of this compound to its active form in the tumor microenvironment.
Preclinical and Clinical Data
In Vitro Potency and Selectivity
The active metabolite, APG-1252-M1, has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. In contrast, the prodrug, this compound, exhibits significantly lower activity, underscoring the effectiveness of the prodrug design.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | NCI-H146 (SCLC) | 0.247 | [4] |
| SNK-1 (NK/TCL) | 2.652 ± 2.606 | [5] | |
| SNK-6 (NK/TCL) | 1.568 ± 1.109 | [5] | |
| SNK-8 (NK/TCL) | 0.557 ± 0.383 | [5] | |
| APG-1252-M1 | NCI-H146 (SCLC) | 0.009 | [4] |
| SNK-1 (NK/TCL) | 0.133 ± 0.056 | [5] | |
| SNK-6 (NK/TCL) | 0.064 ± 0.014 | [5] | |
| SNK-8 (NK/TCL) | 0.020 ± 0.008 | [5] |
SCLC: Small-Cell Lung Cancer; NK/TCL: Natural Killer/T-Cell Lymphoma
Mitigation of Thrombocytopenia
The primary advantage of the this compound prodrug strategy is the significant reduction in platelet toxicity. Preclinical animal models have shown that this compound is approximately 30-fold less cytotoxic to platelets than its active metabolite, APG-1252-M1.[1]
Clinical Trial Data
Phase 1 clinical trials of this compound in patients with advanced solid tumors have demonstrated a manageable safety profile and preliminary anti-tumor activity.[4][8] Treatment-related adverse events included transaminase elevations and reduced platelet counts, with the latter being less frequent and transient with a once-weekly dosing schedule.[4][8]
| Trial Phase | Patient Population | Dosing Schedule | Key Efficacy Results | Thrombocytopenia (Grade ≥3) | Reference |
| Phase 1 | Advanced Solid Tumors | Once or Twice Weekly | ORR: 6.5%, DCR: 30.4% | 19.4% (Twice Weekly) | [4][8] |
| Phase 1b (with Osimertinib) | EGFR-mutant NSCLC | Once Weekly (160 mg) | ORR: up to 80.8% | No Grade 3 events reported at 160mg | [1] |
ORR: Objective Response Rate; DCR: Disease Control Rate; NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
In Vitro Cell Viability Assay (MTS/WST-based)
This protocol is a representative method for assessing the cytotoxic effects of this compound and APG-1252-M1 on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., NCI-H146) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and APG-1252-M1 in growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTS/WST Reagent Addition: Add 20 µL of MTS or WST reagent to each well.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
References
- 1. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 3. Application and design of esterase-responsive nanoparticles for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Bcl-2/Bcl-xL Inhibitor Pelcitoclax: A Deep Dive into its Mechanism of Mitochondrial Outer Membrane Permeabilization
For Immediate Release
Suzhou, China and Rockville, MD – November 7, 2025 – This technical whitepaper provides an in-depth analysis of Pelcitoclax (APG-1252), a novel, potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). This document, intended for researchers, scientists, and drug development professionals, will detail the core mechanism of action of this compound, focusing on its role in inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis in cancer cells.
This compound is a clinical-stage BH3 mimetic designed as a prodrug that is converted to its active metabolite, APG-1252-M1, in vivo.[1][2][3] This strategy aims to mitigate the on-target toxicity of Bcl-xL inhibition, particularly thrombocytopenia.[3][4] In vitro studies are typically conducted using the active metabolite, APG-1252-M1.[2]
Core Mechanism of Action: Restoring the Apoptotic Pathway
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[5] A delicate balance between pro-apoptotic (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family determines cell fate. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL sequesters pro-apoptotic proteins, preventing the initiation of apoptosis and promoting cell survival.[5]
This compound, through its active metabolite APG-1252-M1, acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL.[4][6] This competitive inhibition disrupts the interaction between these anti-apoptotic proteins and pro-apoptotic "activator" proteins like BIM and PUMA.[4][7] The release of these activators leads to the subsequent activation and oligomerization of the "effector" proteins BAX and BAK at the mitochondrial outer membrane.[3][4] This culminates in the formation of pores in the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[5] MOMP is the critical "point of no return" in the intrinsic apoptotic pathway, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[5] Cytosolic cytochrome c then triggers the formation of the apoptosome and the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, which ultimately dismantle the cell.[4][5]
Quantitative Data
The potency and efficacy of this compound and its active metabolite have been characterized through various in vitro assays.
Binding Affinity
This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL.
| Compound | Target | Binding Affinity (Ki) |
| This compound | Bcl-2/Bcl-xL | < 1 nM[8] |
In Vitro Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound and its active metabolite, APG-1252-M1, has been determined in a range of cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small-Cell Lung Cancer (SCLC) | APG-1252-M1 | 0.009[4] |
| NCI-H146 | Small-Cell Lung Cancer (SCLC) | This compound (APG-1252) | 0.247[4] |
| SNK-1 | Natural Killer/T-cell Lymphoma (NK/TCL) | APG-1252-M1 | 0.133[9] |
| SNK-6 | Natural Killer/T-cell Lymphoma (NK/TCL) | APG-1252-M1 | 0.064[9] |
| SNK-8 | Natural Killer/T-cell Lymphoma (NK/TCL) | APG-1252-M1 | 0.020[9] |
| CNE2 | Nasopharyngeal Carcinoma (NPC) | APG-1252-M1 | 9.672[10] |
| HNE1 | Nasopharyngeal Carcinoma (NPC) | APG-1252-M1 | 8.346[10] |
| TW03 | Nasopharyngeal Carcinoma (NPC) | APG-1252-M1 | 10.042[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's effect on mitochondrial outer membrane permeabilization.
Cell Viability Assay (WST/SRB)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or APG-1252-M1 for 48-72 hours.
-
WST-1 Assay: 10 µL of WST-1 reagent is added to each well and incubated for 1-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader.
-
SRB Assay: Cells are fixed with 10% trichloroacetic acid, stained with 0.4% sulforhodamine B in 1% acetic acid, and washed with 1% acetic acid. The bound dye is solubilized with 10 mM Tris base, and the absorbance is measured at 510 nm.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of APG-1252-M1 for the indicated times.
-
Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay (Cytochrome c Release by Western Blot)
This assay directly measures the release of cytochrome c from the mitochondria into the cytosol.
-
Cell Treatment and Fractionation:
-
Cells are treated with APG-1252-M1.
-
Approximately 5 x 10^7 cells are harvested and washed with ice-cold PBS.
-
The cell pellet is resuspended in 1 mL of ice-cold cytosol extraction buffer containing DTT and protease inhibitors and incubated on ice for 10-15 minutes.
-
Cells are homogenized using a pre-chilled Dounce tissue grinder (30-50 passes).
-
The homogenate is centrifuged at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
The supernatant is transferred to a fresh tube and centrifuged at 10,000 x g for 30 minutes at 4°C to pellet the mitochondrial fraction. The resulting supernatant is the cytosolic fraction.[4]
-
-
Western Blotting:
-
Protein concentrations of the cytosolic and mitochondrial fractions are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against cytochrome c.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate MOMP.
-
Caspase-3/7 Activity Assay (Luminometry)
This assay quantifies the activity of the executioner caspases-3 and -7.
-
Cell Seeding and Treatment: Cells are seeded in a white-walled 96-well plate and treated with APG-1252-M1.
-
Assay Procedure:
-
The plate and the Caspase-Glo® 3/7 reagent are equilibrated to room temperature.
-
An equal volume of Caspase-Glo® 3/7 reagent is added to each well.
-
The contents are mixed on a plate shaker for 30-60 seconds.
-
The plate is incubated at room temperature for 1-3 hours.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Co-immunoprecipitation of Bcl-xL and BIM
This technique is used to demonstrate the disruption of the Bcl-xL/BIM protein-protein interaction.
-
Cell Lysis: Cells treated with or without APG-1252-M1 are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G magnetic beads.
-
A primary antibody against Bcl-xL is added to the lysate and incubated overnight at 4°C with gentle rotation.
-
Protein A/G magnetic beads are added and incubated for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
The beads are washed several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluates are then analyzed by Western blotting using a primary antibody against BIM. A decrease in the amount of co-immunoprecipitated BIM in APG-1252-M1-treated cells indicates the disruption of the Bcl-xL/BIM complex.[11]
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this document.
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for detecting Cytochrome c release via Western Blot.
Caption: Co-immunoprecipitation workflow to assess Bcl-xL/BIM interaction.
Conclusion
This compound is a potent dual Bcl-2/Bcl-xL inhibitor that effectively induces apoptosis in cancer cells by triggering mitochondrial outer membrane permeabilization. Its mechanism of action is well-defined, involving the disruption of anti-apoptotic protein complexes, leading to BAX/BAK activation, cytochrome c release, and subsequent caspase-mediated cell death. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Facebook [cancer.gov]
- 7. biocompare.com [biocompare.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoblots and co-immunoprecipitation (Co-IP) assays [bio-protocol.org]
Methodological & Application
Pelcitoclax In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax, also known as APG-1252, is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] These proteins are often overexpressed in cancer cells, contributing to tumor initiation, progression, and resistance to chemotherapy.[2] this compound is a prodrug that is converted to its more active metabolite, APG-1252-M1, which exhibits strong anti-tumor effects.[2] By binding to and inhibiting Bcl-2 and Bcl-xL, this compound and its active metabolite restore the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[1][2] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells treated with this compound using the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action
This compound functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins like BIM, PUMA, BAX, and BAK. The liberation of BAX and BAK allows them to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and ultimately leading to programmed cell death, or apoptosis.[2][3]
References
Application Notes and Protocols for Establishing Pelcitoclax-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (APG-1252) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] By mimicking the action of BH3-only proteins, this compound restores the intrinsic mitochondrial apoptotic pathway, making it a promising therapeutic agent for various malignancies.[2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound-resistant cell line models is crucial for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing effective combination strategies to overcome resistance.
One of the primary mechanisms of resistance to Bcl-2/Bcl-xL inhibitors is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1).[4][5][6] Mcl-1 can sequester pro-apoptotic proteins, thereby bypassing the inhibitory effects of this compound on Bcl-2 and Bcl-xL.[4][7] This application note provides a detailed protocol for the generation and characterization of this compound-resistant cancer cell lines.
Mechanism of Action of this compound
This compound and its active metabolite, APG-1252-M1, bind to the BH3-binding groove of Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like BIM, PUMA, BAX, and BAK.[7][8] This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3][9]
dot
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Protocols
I. Generation of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines using a gradual dose-escalation method.[1][3][8][10]
Materials:
-
Parental cancer cell line of interest
-
This compound (APG-1252)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[3]
-
Monitor the cells for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting the next dose escalation.[1]
-
Continue this stepwise increase in this compound concentration. The entire process can take several months.
-
-
Establishment and Maintenance of the Resistant Cell Line:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is considered established.
-
Maintain the resistant cell line in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at different passage numbers.
-
dot
Caption: Workflow for developing this compound-resistant cell lines.
II. Characterization of this compound-Resistant Cell Lines
1. Confirmation of Resistance:
-
Perform a cell viability assay to compare the IC50 of this compound in the resistant cell line to that of the parental cell line.
-
Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line). An RI greater than 1 indicates resistance.[1]
2. Apoptosis Assay:
-
Treat both parental and resistant cells with this compound.
-
Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to confirm that the resistant cells are less susceptible to this compound-induced apoptosis.
3. Western Blot Analysis:
-
Analyze the protein expression levels of key apoptosis-related proteins in both parental and resistant cell lines.
-
Pay close attention to the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BAX, BAK, BIM). An increase in Mcl-1 expression is a common mechanism of resistance.[5][6]
4. Signaling Pathway Analysis:
-
Investigate the activation status of signaling pathways known to be involved in drug resistance, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which can regulate Mcl-1 expression.[2][7][11]
Data Presentation
Table 1: IC50 Values and Resistance Index
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound-Resistant | [Insert Value] | [Calculate Value] |
Table 2: Protein Expression Levels (Relative to Parental)
| Protein | Parental | This compound-Resistant |
| Bcl-2 | 1.0 | [Insert Value] |
| Bcl-xL | 1.0 | [Insert Value] |
| Mcl-1 | 1.0 | [Insert Value] |
| p-AKT | 1.0 | [Insert Value] |
| p-ERK | 1.0 | [Insert Value] |
Signaling Pathways in this compound Resistance
The upregulation of Mcl-1 is a key mechanism of resistance to Bcl-2/Bcl-xL inhibitors.[4][5][6] This can be driven by the activation of survival signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[2][7][11]
dot
Caption: Signaling pathways leading to Mcl-1 upregulation and this compound resistance.
The development and characterization of this compound-resistant cell lines are essential for advancing our understanding of drug resistance mechanisms. The protocols and information provided in this application note offer a comprehensive guide for researchers to establish these valuable models. By utilizing these models, it is possible to identify novel therapeutic targets and develop strategies to overcome resistance to this compound, ultimately improving patient outcomes.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overexpression of Mcl-1 confers multidrug resistance, whereas topoisomerase IIβ downregulation introduces mitoxantrone-specific drug resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
Application Notes and Protocols for APG-1252 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for designing and executing in vivo xenograft mouse model studies to evaluate the anti-tumor efficacy of APG-1252 (Pelcitoclax). APG-1252 is a novel, potent dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL), anti-apoptotic proteins often overexpressed in various cancers.[1][2] It is a prodrug that converts to its more active metabolite, APG-1252-M1, in vivo.[1][2] This unique prodrug design aims to mitigate the on-target platelet toxicity associated with Bcl-xL inhibition while maintaining strong anti-cancer activity.[3][4] These application notes offer detailed protocols for cell line selection, tumor implantation, drug administration, and data analysis, supported by structured data tables and workflow diagrams to ensure robust and reproducible experimental outcomes.
Mechanism of Action: APG-1252 Signaling Pathway
APG-1252 functions by targeting the intrinsic mitochondrial apoptosis pathway. The anti-apoptotic proteins Bcl-2 and Bcl-xL sequester pro-apoptotic proteins like BIM, PUMA, BAX, and BAK, preventing them from initiating programmed cell death.[5][6] By inhibiting Bcl-2 and Bcl-xL, APG-1252 liberates these pro-apoptotic factors.[2][4] This leads to BAX/BAK oligomerization at the mitochondrial outer membrane, resulting in the release of cytochrome c and other apoptotic factors, which in turn activate caspases and lead to apoptosis.[2][5]
Caption: APG-1252 inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Design and Workflow
A typical xenograft study involves several sequential stages, from initial cell culture preparation to the final data analysis. Careful planning and execution at each step are critical for obtaining reliable results. The following diagram outlines the standard workflow for an APG-1252 efficacy study.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Human small cell lung cancer (SCLC) NCI-H146 or other sensitive cell lines.[5] Cells should be confirmed mycoplasma-negative.[7]
-
Animals: 6- to 8-week-old female Balb/c nude mice.[5]
-
APG-1252 Formulation: For intravenous (IV) dosing, prepare APG-1252 as described in previous studies. A typical formulation involves dissolving the compound in a vehicle such as 15% PEG + 5% Cremophor (PCP) and 80% PBS, with pH adjusted to between 4.5 and 9.0.[5]
-
Cell Culture Media: RPMI-1640 or other recommended medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Other Reagents: PBS, Trypsin-EDTA, Matrigel (optional, can improve tumor engraftment), isoflurane for anesthesia.[8][9]
Protocol: Cell Implantation
-
Cell Culture: Culture NCI-H146 cells in recommended media at 37°C in a 5% CO₂ incubator. Use cells in the logarithmic growth phase for implantation.[7]
-
Cell Preparation: Harvest cells using Trypsin-EDTA and wash 2-3 times with sterile, cold PBS. Resuspend the cell pellet in serum-free medium or PBS to a final concentration of 1 x 10⁸ cells/mL.[7] Keep the cell suspension on ice.
-
Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[5]
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just before injection.[7]
-
Monitor the animals until they have fully recovered from anesthesia.[10]
-
Protocol: Drug Administration and Monitoring
-
Tumor Growth Monitoring: Begin measuring tumors once they become palpable (approx. 7-10 days post-implantation). Use digital calipers to measure the length (L) and width (W) twice weekly.[11] Calculate tumor volume using the formula: Volume (mm³) = 0.5 x L x W² .[10][11]
-
Randomization: When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).[12]
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PCP/PBS mixture)
-
Group 2: APG-1252 (e.g., 25 mg/kg)
-
Group 3: APG-1252 (e.g., 50 mg/kg)
-
-
Drug Administration: Administer APG-1252 or vehicle intravenously (IV) according to the planned schedule (e.g., twice weekly for 21 days).[3][5]
-
Health Monitoring: Record the body weight of each mouse twice weekly.[12] Monitor for any signs of toxicity or distress.
Caption: Logical diagram of the xenograft study design.
Data Presentation and Analysis
Quantitative data should be collected systematically and presented in a clear, tabular format.
Tumor Volume Data
Tumor volumes are recorded at each measurement time point for all groups.
| Day | Vehicle Control (mm³ ± SEM) | APG-1252 (25 mg/kg) (mm³ ± SEM) | APG-1252 (50 mg/kg) (mm³ ± SEM) |
| 0 | 175 ± 15 | 178 ± 16 | 176 ± 14 |
| 4 | 280 ± 25 | 210 ± 20 | 195 ± 18 |
| 7 | 450 ± 40 | 255 ± 24 | 215 ± 21 |
| 11 | 720 ± 65 | 290 ± 28 | 220 ± 22 |
| 14 | 1050 ± 90 | 310 ± 30 | 210 ± 20 |
| 18 | 1480 ± 120 | 340 ± 35 | 190 ± 19 |
| 21 | 1950 ± 150 | 365 ± 38 | 175 ± 18 |
Body Weight Data
Body weight is a key indicator of treatment-related toxicity.
| Day | Vehicle Control (g ± SEM) | APG-1252 (25 mg/kg) (g ± SEM) | APG-1252 (50 mg/kg) (g ± SEM) |
| 0 | 20.1 ± 0.5 | 20.3 ± 0.4 | 20.2 ± 0.5 |
| 7 | 21.5 ± 0.6 | 20.8 ± 0.5 | 20.5 ± 0.6 |
| 14 | 22.8 ± 0.7 | 21.4 ± 0.6 | 20.9 ± 0.7 |
| 21 | 23.5 ± 0.8 | 21.9 ± 0.7 | 21.3 ± 0.8 |
Efficacy Analysis: Tumor Growth Inhibition (TGI)
Tumor Growth Inhibition (TGI) is calculated at the end of the study to quantify the anti-tumor effect of the treatment.
Formula: TGI (%) = (1 - (Tf - Ti) / (Cf - Ci)) x 100
-
Tf : Mean final tumor volume of the treated group
-
Ti : Mean initial tumor volume of the treated group
-
Cf : Mean final tumor volume of the control group
-
Ci : Mean initial tumor volume of the control group
| Group | Initial Volume (mm³) | Final Volume (mm³) | TGI (%) |
| Vehicle Control | 175 | 1950 | - |
| APG-1252 (25 mg/kg) | 178 | 365 | 89.5% |
| APG-1252 (50 mg/kg) | 176 | 175 | 100.1%* |
*A TGI > 100% indicates tumor regression.[3]
Conclusion
The subcutaneous xenograft mouse model is a crucial preclinical tool for assessing the in vivo efficacy of anti-cancer agents like APG-1252. Adherence to the detailed protocols outlined in these application notes will enable researchers to generate reliable and reproducible data on the dose-dependent anti-tumor activity of APG-1252. The results from such studies, demonstrating significant tumor growth inhibition and even regression in sensitive models, provide a strong rationale for further clinical development.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. | BioWorld [bioworld.com]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. youtube.com [youtube.com]
- 11. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Apoptosis Induction by Pelcitoclax Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (APG-1252) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and chemoresistance.[1] this compound, a BH3 mimetic, restores the intrinsic apoptotic pathway by binding to and inhibiting Bcl-2 and Bcl-xL, leading to the activation of caspases and programmed cell death.[1][3] In vivo, this compound is converted to its more active metabolite, APG-1252-M1.[1]
Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population.[4][5] One of the gold-standard methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
This document provides detailed application notes and protocols for quantifying the induction of apoptosis by this compound using Annexin V/PI staining and flow cytometry.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by disrupting the interaction between anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., BIM, PUMA, BAX, BAK).[3][6] In cancer cells where Bcl-2 and/or Bcl-xL are overexpressed, they sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade. By binding to the BH3 domain of Bcl-2 and Bcl-xL, this compound displaces pro-apoptotic proteins.[3][6] The released BAX and BAK can then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.[1]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the pro-apoptotic effects of this compound's active metabolite, APG-1252-M1, on the NCI-H446 small cell lung cancer (SCLC) cell line, as determined by Annexin V flow cytometry.[3]
Table 1: Dose-Dependent Induction of Apoptosis by APG-1252-M1 in NCI-H446 Cells
| APG-1252-M1 Concentration (nmol/L) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Control) | Baseline |
| 50 | 34.79% |
| 200 | 58.58% |
Data adapted from a study on this compound's preclinical data.[3]
Table 2: Time-Dependent Induction of Apoptosis by APG-1252-M1 in NCI-H446 Cells
| Time Point (hours) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 | Baseline |
| 2 | Significant Increase |
| 24 | ~60% |
Data adapted from a study on this compound's preclinical data.[3]
Experimental Protocols
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.
This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Experimental Workflow
Figure 2. Experimental workflow for quantifying apoptosis by flow cytometry.
Detailed Methodology
Materials:
-
This compound or its active metabolite APG-1252-M1
-
Cancer cell line of interest (e.g., NCI-H446)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (or APG-1252-M1, e.g., 0, 50, 100, 200 nmol/L) for the desired time points (e.g., 2, 6, 12, 24 hours). Include a vehicle-treated (e.g., DMSO) control group.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a microcentrifuge tube.
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a microcentrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up proper compensation and define the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
-
Conclusion
The Annexin V/PI flow cytometry assay is a robust and reliable method for quantifying the pro-apoptotic activity of this compound. The provided protocols and data demonstrate the utility of this technique in characterizing the dose- and time-dependent induction of apoptosis by this novel Bcl-2/Bcl-xL inhibitor. These application notes serve as a comprehensive guide for researchers in the fields of oncology and drug development to effectively assess the efficacy of this compound and similar apoptosis-inducing agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Monitoring the Efficacy of Pelcitoclax by Western Blot Analysis of Bcl-2 Family Proteins
Introduction
Pelcitoclax (also known as APG-1252) is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL).[1][2] These proteins are key regulators of the intrinsic (mitochondrial) apoptosis pathway and are frequently overexpressed in various cancers, contributing to tumor initiation, progression, and chemoresistance.[3][4] this compound restores the apoptotic signaling cascade by binding to Bcl-2 and Bcl-xL, thereby releasing pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, programmed cell death.[3][5]
Western blotting is an indispensable immunodetection technique for elucidating the mechanism of action of therapeutic agents like this compound.[6] It allows for the semi-quantitative analysis of changes in the expression levels of specific proteins within the Bcl-2 family and downstream apoptosis markers. By performing a Western blot, researchers can verify the on-target effect of this compound and assess the cellular response, including potential resistance mechanisms, such as the expression of Myeloid Cell Leukemia-1 (Mcl-1), which is not targeted by this compound.[2]
This document provides a detailed protocol for using Western blot to analyze the expression of key Bcl-2 family proteins and other apoptosis markers in cancer cell lines following treatment with this compound.
Signaling Pathway and Experimental Overview
This compound treatment initiates a cascade of events leading to apoptosis. The diagram below illustrates the drug's mechanism of action within the intrinsic apoptotic pathway.
Caption: Mechanism of this compound-induced apoptosis.
The general workflow for assessing protein expression changes via Western blot is a multi-step process from sample preparation to final analysis.
Caption: Standard workflow for Western blot analysis.
Quantitative Data Summary
This compound's efficacy varies across different cell lines, often correlating with the relative expression levels of Bcl-2 family proteins.[7][8] Mcl-1 expression is a known critical factor for resistance.[8] The table below summarizes the cellular response to APG-1252-M1 (the active metabolite of this compound used for in vitro studies) in various cancer cell lines.[7]
| Cell Line | Cancer Type | IC₅₀ of APG-1252-M1 (72h) | Key Bcl-2 Family Expression Profile | Reference |
| BON-1 | Pancreatic Neuroendocrine Tumor | 0.43 µM | High Bcl-xL, Low Bcl-2 & Mcl-1 | [7] |
| β-TC3 | Pancreatic Neuroendocrine Tumor | 0.55 µM | High Bcl-xL | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer | >10 µM (Insensitive) | Low Bcl-xL complexes, High Mcl-1 | [7] |
Detailed Experimental Protocol
This protocol provides a comprehensive method for performing a Western blot to detect Bcl-2 family proteins and apoptosis markers after this compound treatment.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell lines, culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Treatment: this compound (APG-1252) or its active metabolite APG-1252-M1.
-
Lysis Buffer: RIPA buffer (Sigma-Aldrich) supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay: BCA Protein Assay Kit (Pierce) or Bradford Reagent.[9]
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer (Tris, Glycine, Methanol).[9]
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[10][11]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[9]
-
Detection: Enhanced Chemiluminescence (ECL) substrate.[9][12]
Cell Culture and Treatment
-
Culture selected cancer cell lines in their recommended medium until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (or APG-1252-M1) and a vehicle control (e.g., DMSO). The concentration range should be determined based on prior cytotoxicity assays (e.g., MTT) or published IC₅₀ values.[7]
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe changes in protein expression.
Preparation of Cell Lysates
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For improved protein release, especially for membrane-bound proteins like Bcl-2, sonicate the lysate briefly on ice.[10]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.[12]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer’s instructions.[9]
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel.[9][12] Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 80-120V) until the dye front reaches the bottom.[12]
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9] For low molecular weight proteins, a 0.22 µm membrane is recommended.[11]
-
Ensure complete transfer by running at a constant current or voltage (e.g., 100V for 1-2 hours) at 4°C.[11]
Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11] For many Bcl-2 family antibodies, 5% skim milk provides a good blocking effect.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the desired primary antibody (e.g., anti-Bcl-2, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system (e.g., ChemiDoc).
-
Analyze the band intensities using image analysis software (e.g., ImageJ, Quantity One).[9] Normalize the intensity of the target protein band to the corresponding loading control band (β-actin or GAPDH) to correct for loading differences.
-
For detecting multiple proteins, the membrane can be stripped and re-probed with another primary antibody.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Abstract 984: Targeting BCL-xL addiction with APG-1252 (this compound) to overcome apoptotic blockade in neuroendocrine neoplasm (NEN) | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Application Notes and Protocols: Assessing Pelcitoclax Synergy with Chemotherapy in Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelcitoclax (formerly APG-1252) is a potent, second-generation dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[3][4] this compound acts as a BH3-mimetic, binding to Bcl-2 and Bcl-xL and thereby releasing pro-apoptotic proteins, which in turn activate the intrinsic mitochondrial pathway of apoptosis.[3][4] This mechanism of action makes this compound a promising candidate for combination therapy, as it can sensitize cancer cells to the cytotoxic effects of chemotherapy.
Co-culture models, which involve the cultivation of two or more distinct cell types together, are increasingly recognized as valuable tools in cancer research. They can recapitulate aspects of the tumor microenvironment (TME), which plays a crucial role in drug response and resistance.[5] By incorporating stromal cells, such as fibroblasts or immune cells, alongside cancer cells, researchers can investigate the impact of cell-cell interactions on therapeutic efficacy.
These application notes provide a comprehensive framework for assessing the synergistic potential of this compound in combination with standard chemotherapeutic agents using co-culture models. The protocols outlined below detail the experimental setup, data analysis, and interpretation required to quantify the degree of synergy and elucidate the underlying mechanisms.
Data Presentation: Quantitative Synergy Analysis
The synergistic interaction between this compound and various chemotherapeutic agents can be quantified using the Chou-Talalay method, which calculates a Combination Index (CI).[6][7] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[6] The following tables summarize preclinical data on the synergy of this compound with different chemotherapy drugs.
Table 1: Synergy of this compound (APG-1252-M1, the active metabolite) with Paclitaxel in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Drug Combination | IC50 (nM) - this compound Alone | IC50 (nM) - Paclitaxel Alone | Combination Index (CI) at Fa 0.5 (50% fraction affected) | Synergy Level |
| H146 | This compound + Paclitaxel | Data not available | Data not available | < 0.9 | Synergistic |
| H446 | This compound + Paclitaxel | Data not available | Data not available | < 0.9 | Synergistic |
| H526 | This compound + Paclitaxel | Data not available | Data not available | < 0.9 | Synergistic |
Source: Adapted from preclinical studies demonstrating synergistic antiproliferative effects.[8] Specific IC50 values for single agents were not provided in the source.
Table 2: In Vivo Antitumor Activity of this compound in Combination with Chemotherapy
| Cancer Model | Drug Combination | Single Agent Tumor Growth Inhibition (%) | Combination Tumor Growth Inhibition (%) | Synergy Observation |
| SCLC (NCI-H146 Xenograft) | This compound + Docetaxel | 30-40% (each) | > 60% | Enhanced antitumor activity and prolonged response duration |
| NSCLC (H1975 Xenograft) | This compound + Docetaxel | 30-40% (each) | > 60% | Enhanced antitumor activity and prolonged response duration |
| NSCLC (PDX Model) | This compound + Docetaxel | 30-40% (each) | > 60% | Enhanced antitumor activity and prolonged response duration |
| NK/T-Cell Lymphoma (SNK-6 Xenograft) | This compound + DDGP* | Not specified | Not specified | Synergistic effects observed |
DDGP: dexamethasone, cisplatin, gemcitabine, and pegaspargase.[9] Source: Adapted from in vivo studies.[8][9]
Experimental Protocols
Protocol 1: Establishment of a Cancer Cell and Fibroblast Co-culture Model
This protocol describes the setup of a transwell co-culture system, which allows for communication between cell types via secreted factors without direct cell-cell contact.
Materials:
-
Cancer cell line of interest (e.g., SCLC, NSCLC)
-
Fibroblast cell line (e.g., MRC-5, primary cancer-associated fibroblasts)
-
Complete growth medium for cancer cells
-
Complete growth medium for fibroblasts
-
6-well plates
-
Transwell inserts with 0.4 µm pore size
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed Fibroblasts: Plate fibroblasts in the bottom of the 6-well plates at a density of 1 x 10^5 cells per well in their complete growth medium. Allow them to adhere and grow for 24 hours.
-
Seed Cancer Cells: The following day, seed the cancer cells into the transwell inserts at a density of 5 x 10^4 cells per insert in their complete growth medium.
-
Assemble Co-culture: Carefully place the transwell inserts containing the cancer cells into the wells with the established fibroblast monolayer.
-
Medium Change: Replace the medium in both the well and the insert with a co-culture medium (a 1:1 mixture of the cancer cell and fibroblast complete growth media is a good starting point).
-
Incubation: Incubate the co-culture plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours before initiating drug treatment.
Protocol 2: Assessing Drug Synergy using the Chou-Talalay Method
This protocol outlines the process of treating the co-culture with this compound and a chemotherapeutic agent to determine their synergistic interaction.
Materials:
-
Established co-culture plates (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Chemotherapy drug stock solution (in appropriate solvent)
-
Co-culture medium
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
CompuSyn software or other software for CI calculation
Procedure:
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in the co-culture medium. It is recommended to test a range of concentrations above and below the known IC50 values for each drug.
-
Combination Treatment: Treat the co-cultures with:
-
This compound alone
-
Chemotherapy drug alone
-
A combination of this compound and the chemotherapy drug at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the treated plates for a period relevant to the cell doubling time and drug mechanism (typically 48-72 hours).
-
Cell Viability Assessment: After the incubation period, assess the viability of the cancer cells in the transwell inserts using a suitable assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each treatment condition compared to the vehicle control.
-
Use CompuSyn software or a similar program to input the dose-effect data for the single agents and the combination.
-
The software will generate Combination Index (CI) values. As previously stated, CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
-
Mandatory Visualizations
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for assessing drug synergy in a co-culture model.
Caption: Relationship between observed and expected effects in synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound (APG-1252) is a Bcl-2/Bcl-xl Inhibitor with Antineoplastic and Pro-Apoptotic Effects | MedChemExpress [medchemexpress.eu]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Frontiers | Cancer organoid co-culture model system: Novel approach to guide precision medicine [frontiersin.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
Application Notes: Immunohistochemical Analysis of Apoptosis Markers in Pelcitoclax-Treated Tumors
For Research Use Only.
Introduction
Pelcitoclax (also known as APG-1252) is a potent, selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-xL.[1][2] These proteins are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[2][3] this compound functions as a BH3 mimetic, disrupting the interaction between anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., BIM, PUMA), thereby restoring the intrinsic mitochondrial pathway of apoptosis.[4][5] This mechanism leads to the activation of executioner caspases, such as caspase-3, and subsequent programmed cell death.[3][6]
Immunohistochemistry (IHC) is a critical tool for evaluating the pharmacodynamic effects of this compound in a preclinical and clinical setting. By staining for key apoptosis-related proteins in tumor tissue, researchers can visualize and quantify the induction of apoptosis, confirm the drug's mechanism of action, and assess treatment efficacy. These notes provide an overview of the key markers and detailed protocols for their detection in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Mechanism of Action of this compound
This compound targets the core machinery of the intrinsic apoptotic pathway. In cancer cells dependent on Bcl-2 and Bcl-xL for survival, these anti-apoptotic proteins sequester pro-apoptotic "BH3-only" proteins and prevent the activation of effector proteins BAX and BAK.[3][4] Upon administration, this compound binds to Bcl-2 and Bcl-xL, releasing the pro-apoptotic proteins.[2][6] This allows BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] MOMP results in the release of cytochrome c into the cytoplasm, which triggers the activation of caspase-9 and the subsequent cleavage and activation of executioner caspase-3, culminating in apoptosis.[3][6]
Key Apoptosis Markers for IHC Analysis
-
Bcl-2 (B-cell lymphoma 2): As a direct target of this compound, assessing Bcl-2 expression is crucial. It is an anti-apoptotic protein localized on the mitochondrial membrane.[7] In many tumors, its overexpression is associated with cell survival and drug resistance.[2] IHC can confirm the presence of the target in tumor cells.
-
Bax (Bcl-2-associated X protein): A pro-apoptotic member of the Bcl-2 family.[8] Upon activation, Bax translocates to the mitochondria and contributes to MOMP. An increase in Bax expression or a change in its subcellular localization can indicate a shift towards a pro-apoptotic state.
-
Cleaved Caspase-3: Caspase-3 is a key executioner caspase.[9] Its cleavage into active fragments (p17/p19) is a hallmark of apoptosis.[9] Antibodies specific to the cleaved form of caspase-3 are highly specific markers for cells undergoing apoptosis, making it one of the most reliable readouts for this compound efficacy.[10][11]
Data Presentation
Quantitative analysis of IHC staining is essential for an objective assessment of this compound's effects. The following table provides a template for summarizing IHC data. Staining can be evaluated using a semi-quantitative H-score, calculated as: H-score = Σ (Intensity Level × Percentage of Cells at that Intensity) .
| Marker | Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (0-300) |
| Bcl-2 | Vehicle Control | |||
| This compound | ||||
| Bax | Vehicle Control | |||
| This compound | ||||
| Cleaved Caspase-3 | Vehicle Control | |||
| This compound |
-
Intensity Scoring: 0 (Negative), 1+ (Weak), 2+ (Moderate), 3+ (Strong).
-
Percentage of Positive Cells: The proportion of tumor cells showing specific staining.
Experimental Workflow and Protocols
The following diagram outlines the general workflow for immunohistochemical staining of FFPE tumor sections.
Protocol 1: Cleaved Caspase-3 Staining
This protocol is adapted for detecting the active (cleaved) form of caspase-3, a key indicator of apoptosis.
Reagents:
-
Xylene and Graded Ethanol Series (100%, 95%, 70%)
-
Deionized Water (dH₂O)
-
Antigen Retrieval Solution: 10 mM Sodium Citrate Buffer, pH 6.0[8]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol[8]
-
Blocking Buffer: 10% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) monoclonal antibody[9]
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate-Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Harris Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Transfer slides through 100% ethanol (2x, 5 min), 95% ethanol (1x, 3 min), and 70% ethanol (1x, 3 min).
-
Rinse thoroughly with dH₂O.[12]
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity.[13]
-
Rinse 3 times with TBST for 3 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cleaved Caspase-3 antibody in blocking buffer according to the manufacturer's datasheet.
-
Apply diluted antibody to sections and incubate overnight at 4°C in a humidified chamber.[13]
-
-
Secondary Antibody and Detection:
-
Rinse slides 3 times with TBST for 3 minutes each.
-
Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times with TBST.
-
Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse slides 3 times with TBST.
-
Apply DAB substrate solution and monitor for color development (brown precipitate) under a microscope (typically 2-5 minutes).
-
Stop the reaction by rinsing with dH₂O.[12]
-
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: Bcl-2 Staining
This protocol is for the detection of the anti-apoptotic protein Bcl-2.
Reagents:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit or Mouse anti-Bcl-2 monoclonal antibody[14]
Procedure:
-
Follow steps 1-4 (Deparaffinization, Antigen Retrieval, Peroxidase Blocking, and Blocking) from Protocol 1. Note: Optimal antigen retrieval conditions may vary; some protocols recommend using a high pH solution like Leica Bond ER Solution 2 for 30 minutes.[15]
-
Primary Antibody Incubation:
-
Dilute the primary anti-Bcl-2 antibody in blocking buffer as recommended by the supplier.
-
Apply to sections and incubate for 30-60 minutes at room temperature or overnight at 4°C.[12]
-
-
Follow steps 6-8 (Secondary Antibody and Detection, Chromogen Application, Counterstaining, Dehydration, and Mounting) from Protocol 1.
-
Expected Staining: A positive result is indicated by cytoplasmic staining in tumor cells.[14][16] Mantle zone B-cells and T-cells in tonsil tissue can serve as a positive control.[7]
Protocol 3: Bax Staining
This protocol is for the detection of the pro-apoptotic protein Bax.
Reagents:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit or Mouse anti-Bax monoclonal antibody
Procedure:
-
Follow steps 1-4 (Deparaffinization, Antigen Retrieval, Peroxidase Blocking, and Blocking) from Protocol 1. Antigen retrieval is typically performed with 10 mM Citrate Buffer (pH 6.0) in a microwave for 20 minutes.[8]
-
Primary Antibody Incubation:
-
Follow steps 6-8 (Secondary Antibody and Detection, Chromogen Application, Counterstaining, Dehydration, and Mounting) from Protocol 1.
-
Expected Staining: A positive result is indicated by diffuse cytoplasmic staining.[17] The staining intensity in this compound-treated tumors may be compared to control tissues.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 8. Immunohistochemical analysis of Bax and AIF in colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry Protocol for Bcl2 Antibody (NB110-55551): Novus Biologicals [novusbio.com]
- 13. Cancer Histology Core [pathbio.med.upenn.edu]
- 14. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 15. genomeme.ca [genomeme.ca]
- 16. Histopathological Evaluation and Analysis of Immunohistochemical Expression of Bcl-2 Oncoprotein in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR Screen to Identify Pelcitoclax Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelcitoclax (APG-1252) is a potent, second-generation dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-xL, anti-apoptotic proteins frequently overexpressed in various cancers. By blocking the function of these proteins, this compound restores the intrinsic apoptotic pathway, leading to tumor cell death. Identifying genes that modulate sensitivity to this compound is crucial for patient stratification, predicting therapeutic response, and developing effective combination therapies. This document provides a comprehensive guide for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, confer sensitivity or resistance to this compound. Detailed experimental protocols and data analysis guidelines are provided to enable researchers to successfully execute and interpret these powerful functional genomic screens.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic mitochondrial apoptosis pathway.[1][2] Anti-apoptotic members, including Bcl-2 and Bcl-xL, prevent programmed cell death by sequestering pro-apoptotic proteins like BIM, PUMA, and BAD.[3][4] In many cancers, the overexpression of Bcl-2 and Bcl-xL is a key survival mechanism and a major contributor to therapeutic resistance.[1]
This compound (APG-1252) is a novel small molecule inhibitor that targets both Bcl-2 and Bcl-xL, promoting the release of pro-apoptotic proteins and triggering caspase-mediated cell death.[1][5][6][7] While showing promise in preclinical and clinical studies, not all tumors respond equally to this compound treatment.[8][9][10][11] Understanding the genetic landscape that dictates sensitivity to this agent is paramount for its successful clinical implementation.
CRISPR-Cas9 based genetic screens have emerged as a powerful, unbiased tool to systematically interrogate gene function on a genome-wide scale.[12][13][14] By creating a pooled library of cells, each with a single gene knockout, researchers can identify genes that are essential for cell survival under specific conditions, such as in the presence of a therapeutic agent. This application note details the methodology for conducting a CRISPR knockout screen to identify genes that influence cellular sensitivity to this compound.
Data Presentation
While a CRISPR screen specifically for this compound has not been publicly documented, screens with the structurally and functionally similar dual Bcl-2/Bcl-xL inhibitor, Navitoclax (ABT-263), provide valuable insights into the expected genetic modifiers of sensitivity. The following tables summarize representative genes identified in such screens that are likely to be relevant for this compound.
Table 1: Genes Potentially Conferring Sensitivity to this compound (Negative Selection)
| Gene | Description | Putative Mechanism of Sensitization |
| MCL1 | Myeloid cell leukemia 1, an anti-apoptotic Bcl-2 family member | Knockout removes a key resistance mechanism to Bcl-2/Bcl-xL inhibition.[15] |
| BCL2A1 | Bcl-2-related protein A1, an anti-apoptotic Bcl-2 family member | Similar to MCL1, its loss removes a parallel anti-apoptotic signal. |
| XIAP | X-linked inhibitor of apoptosis protein | Loss of XIAP lowers the threshold for caspase activation and apoptosis.[16] |
| BIRC2/3 | Baculoviral IAP repeat containing 2/3 | Similar to XIAP, these are inhibitors of apoptosis proteins. |
| KEAP1 | Kelch-like ECH-associated protein 1, a negative regulator of NRF2 | Loss of KEAP1 may lead to metabolic vulnerabilities that synergize with apoptosis induction. |
Table 2: Genes Potentially Conferring Resistance to this compound (Positive Selection)
| Gene | Description | Putative Mechanism of Resistance |
| BAX | Bcl-2-associated X protein, a pro-apoptotic Bcl-2 family member | Essential for the execution of apoptosis downstream of Bcl-2/Bcl-xL inhibition.[8][9] |
| BAK1 | Bcl-2 homologous antagonist/killer, a pro-apoptotic Bcl-2 family member | Redundant with BAX in mediating apoptosis.[8][9] |
| CASP9 | Caspase 9, an initiator caspase in the intrinsic apoptosis pathway | Crucial for the activation of effector caspases downstream of mitochondrial outer membrane permeabilization. |
| APAF1 | Apoptotic protease activating factor 1 | A key component of the apoptosome, which activates Caspase 9. |
| TP53 | Tumor protein p53, a tumor suppressor | Can promote the expression of pro-apoptotic Bcl-2 family members. |
Signaling Pathway
The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of action of this compound.
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Workflow
A typical CRISPR screen workflow involves several key steps, from library preparation to data analysis.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. manuals.cellecta.com [manuals.cellecta.com]
- 3. CRISPR Screen Sequencing Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 4. An optimized NGS sample preparation protocol for in vitro CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. editxor.com [editxor.com]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. First-in-human study of this compound (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 11. Updated study results of this compound (APG-1252) in combination with osimertinib in patients (pts) with EGFR-mutant non–small cell lung cancer (NSCLC) - [ascentage.com]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens | Semantic Scholar [semanticscholar.org]
- 14. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 15. A microRNA screen to identify modulators of sensitivity to BCL2 inhibitor ABT-263 (navitoclax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to APG-1252
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to APG-1252 (pelcitoclax), a dual B-cell lymphoma 2 (Bcl-2) and Bcl-xL inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for APG-1252?
APG-1252 is a potent, dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][2] By binding to and inhibiting these proteins, APG-1252 releases pro-apoptotic proteins like BIM and PUMA. This disruption of Bcl-2/Bcl-xL complexes allows for the activation of BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2] The in vivo active metabolite of APG-1252 is APG-1252-M1, which is typically used for in vitro studies.[3][4]
Q2: We are observing a decrease in the efficacy of APG-1252 in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While direct studies on acquired resistance to APG-1252 are limited, mechanisms can be extrapolated from research on other Bcl-2 family inhibitors, such as venetoclax. Potential mechanisms include:
-
Upregulation of other anti-apoptotic proteins: A common mechanism of resistance to Bcl-2 inhibitors is the upregulation of other anti-apoptotic family members, particularly Mcl-1.[3][5][6] Since APG-1252 does not inhibit Mcl-1, increased Mcl-1 levels can sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2 and Bcl-xL and preventing apoptosis.[3]
-
Alterations in the apoptotic machinery: Mutations or decreased expression of pro-apoptotic proteins like BAX and BAK can impair the cell's ability to undergo apoptosis even when Bcl-2 and Bcl-xL are inhibited.[7] APG-1252 has been shown to induce Bax-dependent apoptosis.[6]
-
Activation of pro-survival signaling pathways: Acquired resistance can be associated with the activation of pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[7] These pathways can promote the expression of anti-apoptotic proteins and generally enhance cell survival.
-
Shift in mitochondrial dependency: Cells may adapt to long-term Bcl-2/Bcl-xL inhibition by shifting their dependency to other anti-apoptotic proteins like Mcl-1.[4]
Q3: How can we experimentally confirm acquired resistance to APG-1252 in our cell lines?
Acquired resistance can be confirmed by comparing the response of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the half-maximal inhibitory concentration (IC50) is a key indicator of resistance.
Troubleshooting Guide
| Observation | Potential Cause | Suggested Action |
| Gradual decrease in APG-1252-induced apoptosis over time. | Development of acquired resistance. | 1. Perform a dose-response curve to determine the IC50 of APG-1252 in your long-term treated cells and compare it to the parental cell line. 2. Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim) via Western blot or qPCR. 3. Investigate the activation status of pro-survival signaling pathways (e.g., p-AKT, p-ERK) by Western blot. |
| High intrinsic resistance to APG-1252 in a new cell line. | High basal levels of Mcl-1. | 1. Assess the baseline protein levels of Mcl-1. High Mcl-1 expression is correlated with reduced sensitivity to APG-1252.[3][6] 2. Consider combination therapy with an Mcl-1 inhibitor to enhance sensitivity.[3][6] |
| Heterogeneous response to APG-1252 within a cell population. | Selection and outgrowth of a resistant subclone. | 1. Perform single-cell cloning to isolate and characterize resistant populations. 2. Analyze the molecular profile of the resistant clones to identify the resistance mechanism. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be observed when comparing APG-1252 sensitive and acquired resistant cell lines.
| Parameter | Sensitive Cell Line (e.g., H146) | Acquired Resistant Cell Line (e.g., H146-R) | Reference |
| APG-1252 IC50 | 0.1 µM | > 5 µM | [8] (hypothetical extension) |
| Relative Mcl-1 Protein Expression | Low | High | [3][6] |
| Relative p-AKT (Ser473) Levels | Baseline | Increased | [7] (by analogy) |
| Relative p-ERK1/2 (Thr202/Tyr204) Levels | Baseline | Increased | [4] (by analogy) |
| Apoptosis (Annexin V+) after 24h APG-1252 treatment (0.5 µM) | 60% | 15% | N/A |
Experimental Protocols
Protocol 1: Generation of APG-1252 Acquired Resistant Cell Lines
This protocol describes a general method for inducing acquired resistance to APG-1252 in a cancer cell line.
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of APG-1252-M1 in the parental cell line.
-
Initial drug exposure: Culture the parental cells in media containing APG-1252-M1 at a concentration equal to the IC20-IC30.
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of APG-1252-M1 in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before the next increase.
-
Maintenance of resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of APG-1252-M1 (e.g., 5-10 times the initial IC50).
-
Characterization: Regularly assess the IC50 of the resistant cell line to confirm the resistance phenotype. The resistant cell line should be maintained in a culture medium containing a maintenance dose of APG-1252-M1.
Protocol 2: Western Blot Analysis of Bcl-2 Family and Pro-Survival Signaling Proteins
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, Bim, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities using image analysis software.
Visualizations
Caption: Mechanism of action of APG-1252 leading to apoptosis.
Caption: Potential mechanisms of acquired resistance to APG-1252.
Caption: Experimental workflow for generating and characterizing APG-1252 resistant cells.
References
- 1. mdpi.com [mdpi.com]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular alterations associated with acquired resistance to BRAFV600E targeted therapy in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and Binimetinib in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Pelcitoclax-Induced Thrombocytopenia in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing Pelcitoclax-induced thrombocytopenia in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced thrombocytopenia?
A1: this compound is a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3][4] Thrombocytopenia is an on-target effect of Bcl-xL inhibition.[2][5] Bcl-xL is essential for the survival of platelets, and its inhibition by this compound's active metabolite (APG-1252-M1) leads to accelerated platelet apoptosis and a subsequent decrease in circulating platelet counts.[2][6]
Q2: How does this compound's prodrug formulation affect thrombocytopenia?
A2: this compound (APG-1252) is a prodrug that is converted to its more potent, active metabolite, APG-1252-M1.[3][7] This conversion occurs at a significantly higher rate (16-fold) in tumor tissues compared to plasma.[7][8] This preferential activation in the tumor is designed to maximize anti-cancer efficacy while minimizing systemic toxicities, including on-target effects on platelets, thereby offering a potential advantage over other Bcl-xL inhibitors.[4][7]
Q3: Is the thrombocytopenia induced by this compound reversible?
A3: Yes, the thrombocytopenia is expected to be transient and reversible. Studies with the structurally related dual Bcl-2/Bcl-xL inhibitor, Navitoclax (ABT-263), have shown that platelet counts begin to recover within days of treatment cessation.[2][9] In some preclinical and clinical scenarios with continuous dosing, a compensatory increase in platelet production leads to partial recovery of platelet counts even as the drug is continued.[10][11]
Q4: What is the expected timeline and severity of thrombocytopenia in preclinical models?
A4: Based on data from similar Bcl-xL inhibitors like Navitoclax, a rapid, dose-dependent decrease in platelet count is expected.[2][7] The platelet nadir typically occurs between 3 to 5 days after initiation of treatment.[10][11] The severity of thrombocytopenia will depend on the dose and schedule of this compound administration. A once-weekly dosing schedule of this compound has been associated with a lower incidence of reduced platelet counts compared to more frequent dosing.[8][12][13]
Q5: Are there any supportive care strategies that can be used to manage this compound-induced thrombocytopenia in preclinical models?
A5: While specific preclinical data on supportive care for this compound is limited, several strategies used for general chemotherapy-induced thrombocytopenia could be explored. These include the use of thrombopoietin receptor agonists (TPO-RAs) like romiplostim and eltrombopag to stimulate platelet production.[14] Another potential agent is the Stem Cell Factor (SCF), which has been shown to protect hematopoietic precursors from apoptosis in mouse models of cisplatin-induced myelosuppression.[3] However, the efficacy of these agents specifically for Bcl-xL inhibitor-induced thrombocytopenia in preclinical models requires further investigation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe and rapid drop in platelet count (<20% of baseline) within 3-5 days of initial dosing. | High dose of this compound leading to acute on-target toxicity. | - Immediately pause this compound administration.- Monitor platelet counts daily until recovery is observed.- Consider restarting at a lower dose (e.g., 50% of the original dose) once platelet counts have recovered to at least 80% of baseline.- Evaluate the feasibility of an intermittent dosing schedule (e.g., 4 days on, 3 days off) to allow for platelet recovery.[15] |
| Platelet counts consistently remain low with continued dosing, preventing subsequent cycles. | Insufficient recovery period or overly aggressive dosing schedule. | - Switch to a once-weekly dosing schedule, which has been shown to be better tolerated.[8][12]- Implement a "lead-in" dosing strategy: start with a lower dose for the first week to allow for adaptation of platelet homeostasis before escalating to the target dose.[4][16] |
| Evidence of bleeding (e.g., petechiae, hematuria) in animal models. | Severe thrombocytopenia combined with potential drug-induced platelet dysfunction ("thrombocytopathy").[5] | - This is a critical adverse event. Stop this compound administration immediately.- Consider supportive care measures such as platelet transfusions if available for the animal model.[17]- Re-evaluate the experimental endpoint and consider if a lower, non-hemorrhagic dose can achieve the desired therapeutic effect. |
| High variability in platelet counts between animals in the same treatment group. | Differences in individual animal metabolism, drug clearance, or underlying health status. | - Ensure a homogenous population of animals at the start of the study (age, weight, sex).- Increase the number of animals per group to improve statistical power and account for individual variability.- Monitor animal health closely for any signs of infection or other comorbidities that could affect platelet counts. |
Quantitative Data Summary
Table 1: Dose-Dependent Thrombocytopenia of Navitoclax (ABT-263) in a Phase 1 Clinical Study (Data provided as a reference for expected effects of Bcl-xL inhibition)
| Dose of Navitoclax | Mean Platelet Nadir (± SD) (x10⁹/L) |
| 10 mg | 111 ± 12 |
| 110 mg | 67 ± 51 |
| 200 mg | 46 ± 9 |
| 250 mg | 26 ± 5 |
Data sourced from a study in patients with relapsed or refractory Chronic Lymphocytic Leukemia.[11]
Detailed Experimental Protocols
Protocol 1: Monitoring this compound-Induced Thrombocytopenia in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) bearing subcutaneous tumors (e.g., small cell lung cancer cell line NCI-H146).
-
Baseline Blood Collection:
-
Prior to the first dose of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via the saphenous or tail vein into a tube containing an anticoagulant (e.g., EDTA).
-
Perform a complete blood count (CBC) using an automated hematology analyzer calibrated for mouse blood to determine the baseline platelet count.
-
-
This compound Administration:
-
Administer this compound intravenously (IV) at the desired dose and schedule (e.g., once or twice weekly). The vehicle control group should receive an equivalent volume of the vehicle solution.
-
-
Post-Treatment Blood Monitoring:
-
Data Analysis:
-
Calculate the percentage change in platelet count from baseline for each animal at each time point.
-
Determine the mean platelet count and standard deviation for each treatment group at each time point.
-
Graph the mean platelet counts over time for each group to visualize the kinetics of thrombocytopenia and recovery.
-
Protocol 2: Evaluating an Intermittent Dosing Strategy to Mitigate Thrombocytopenia
-
Study Design:
-
Establish four treatment groups in tumor-bearing mice:
-
Group 1: Vehicle control.
-
Group 2: this compound administered continuously (e.g., once weekly for 3 weeks).
-
Group 3: this compound administered intermittently (e.g., 4 consecutive days of treatment followed by 3 days of no treatment, for 3 cycles).[15]
-
Group 4: A different intermittent schedule (e.g., every other day).
-
-
-
Dosing and Monitoring:
-
The total weekly dose of this compound should be comparable between the continuous and intermittent dosing groups.
-
Monitor platelet counts as described in Protocol 1, with additional sampling during the "off-drug" periods for the intermittent groups to assess the rate of platelet recovery.
-
-
Endpoints:
-
Primary endpoints: Platelet nadir, time to platelet recovery.
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Secondary endpoints: Tumor growth inhibition, animal body weight, and overall health.
-
-
Analysis:
-
Compare the severity and duration of thrombocytopenia between the continuous and intermittent dosing groups.
-
Assess if the intermittent schedule provides a better therapeutic window (i.e., significant anti-tumor activity with more manageable thrombocytopenia).
-
Visualizations
Caption: Mechanism of this compound-induced thrombocytopenia.
Caption: Workflow for monitoring this compound effects.
Caption: Logic for managing severe thrombocytopenia.
References
- 1. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of chemotherapy-induced anemia and thrombocytopenia by constant administration of stem cell factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A phase 2 study of the BH3 mimetic BCL2 inhibitor navitoclax (ABT-263) with or without rituximab, in previously untreated B-cell chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Supportive Care in the Oncology Setting [theoncologynurse.com]
Technical Support Center: Optimizing Pelcitoclax (APG-1252) In Vivo Dosage and Administration
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Pelcitoclax (APG-1252) in in vivo experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as APG-1252) is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] By binding to and inhibiting these proteins, this compound restores the intrinsic mitochondrial pathway of apoptosis, leading to programmed cell death in cancer cells that overexpress Bcl-2 and Bcl-xL.[2][3] It is a BH3 mimetic, meaning it mimics the function of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) to antagonize the anti-apoptotic function of Bcl-2 and Bcl-xL.[2][4] In vivo, this compound is converted to a reactive metabolite, APG-1252-M1, which exhibits significant antitumor effects.[1][3][5]
Q2: What is the rationale for using a prodrug formulation for this compound?
Inhibition of Bcl-xL can lead to on-target toxicity, most notably thrombocytopenia (a reduction in platelet count), which has been a limiting factor for other Bcl-xL inhibitors.[6][7][8] this compound was developed as a prodrug to mitigate this toxicity.[6][7][8] The conversion of this compound to its active metabolite, APG-1252-M1, is significantly higher in tumor tissues compared to plasma.[8] This differential conversion is designed to concentrate the active, platelet-affecting compound at the tumor site, thereby reducing systemic exposure and sparing circulating platelets.[8]
Q3: What are the typical starting doses and administration schedules for this compound in preclinical mouse models?
Based on published preclinical studies, intravenous (IV) administration is the common route for this compound. Dosing and schedules can vary depending on the tumor model. Below is a summary of reported in vivo studies:
| Animal Model | Dosage | Administration Schedule | Outcome |
| N87 cell xenograft (athymic nude mice) | 25, 50, and 100 mg/kg | Intravenous, once a day for 10 days | Dose-dependent inhibition of tumor growth.[1] |
| H146 xenograft (mice) | Not specified for this compound, but a similar compound showed strong antitumor activity. | Not specified | Strong tumor growth inhibition and regression.[4] |
| NSCLC PDX (NU/NU mice) | 65 mg/kg | Intravenous, twice weekly for 21 days | Combination with taxanes enhanced antitumor activity.[6] |
| Gastric Cancer PDX | 50 mg/kg | Intravenous, twice weekly for 52 days | Tumor growth inhibition correlated with BCL-xL complex levels.[6] |
| SNK-6 xenograft (mice) | 65 mg/kg and 100 mg/kg | Intravenous, once or twice weekly | Significant antitumor effects.[8] |
Q4: How should I prepare this compound for intravenous administration?
A common method for preparing this compound for intravenous dosing involves the following steps:
-
Add 20% PCP (15% vol PEG + 5% vol Cremophor) to the this compound drug substance.[6]
-
Add 80% vol/vol PBS/PBS-NaOH (sodium hydroxide).[6]
-
Vortex and sonicate the mixture until the drug is completely dissolved.[6]
-
Measure the pH of the final solution and ensure it is between 4.5 and 9.0 before administration.[6]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or phase separation during formulation. | Incomplete dissolution. | Gently heat and/or sonicate the solution to aid dissolution.[1] Ensure the correct order of solvent addition and appropriate ratios are used. |
| High toxicity or animal death observed at standard doses. | Model-specific sensitivity; incorrect dosing calculation or administration. | Consider reducing the dose or the frequency of administration (e.g., from twice weekly to once weekly).[6][7] Verify all calculations and the concentration of the dosing solution. Monitor animals closely for signs of toxicity, such as weight loss or changes in behavior. |
| Lack of significant tumor growth inhibition. | The tumor model may not be dependent on Bcl-2/Bcl-xL for survival; insufficient drug exposure; drug resistance. | Confirm the expression of Bcl-2 and Bcl-xL in your tumor model. Consider increasing the dose or frequency of administration within tolerated limits.[1][8] Explore combination therapies, as this compound has shown synergy with agents like taxanes that can downregulate MCL-1.[6][7] |
| Significant thrombocytopenia observed. | On-target toxicity from Bcl-xL inhibition. | A once-weekly administration schedule has been shown to be associated with less frequent platelet reduction compared to a twice-weekly schedule.[6][7] Monitor platelet counts regularly. |
| Variable tumor response within the same treatment group. | Inconsistent drug administration; tumor heterogeneity. | Ensure consistent intravenous injection technique. Increase the number of animals per group to account for biological variability.[9] |
Experimental Protocols
General In Vivo Antitumor Activity Assessment in a Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your particular cell line and animal model.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NU/NU), typically 4-8 weeks old.[1][6]
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., N87, H146, SNK-6) into the flank of each mouse.[1][8]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Drug Preparation: Prepare the this compound formulation for intravenous injection as described in the FAQ section. The vehicle control should be the same formulation without the active drug.[6]
-
Dosing and Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 50 mg/kg, twice weekly).[6] The control group receives the vehicle.
-
Monitoring:
-
Measure tumor volume (e.g., using calipers) 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. The T/C% (treatment/control) is a common metric.[8]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing apoptosis.
Experimental Workflow for In Vivo Studies
Caption: General workflow for a this compound in vivo xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Issues in experimental design and endpoint analysis in the study of experimental cytotoxic agents in vivo in breast cancer and other models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Pelcitoclax Solubility for In Vitro Success
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address solubility challenges with Pelcitoclax in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at a concentration of ≥ 100 mg/mL (78.01 mM).[1][2] For best results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds like this compound. This occurs because the compound is not readily soluble in the aqueous environment of the cell culture medium.
To prevent this, consider the following troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity, while being high enough to maintain this compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration before the final dilution into the aqueous medium.
-
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution. This can sometimes help with solubility.
-
Rapid Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion, which can prevent localized high concentrations that are prone to precipitation.
-
Use of Surfactants or Pluronic F-68: For certain applications, the addition of a biocompatible surfactant, such as a very low concentration of Pluronic F-68, to the cell culture medium can help to maintain the solubility of hydrophobic compounds.
-
Consider Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation. The final serum concentration may impact solubility.
Q3: My compound still precipitates out of solution over time in the incubator. What can I do?
A3: The stability of this compound in your final working solution can be influenced by factors such as temperature, pH, and interactions with media components.[4][5]
-
Prepare Fresh Solutions: It is best practice to prepare your final working dilutions of this compound immediately before adding them to your cells.
-
Sonication: If you notice precipitation during preparation, gentle sonication can sometimes help to redissolve the compound.[2] However, be cautious as this may only provide a temporary solution.
-
pH of Media: Ensure the pH of your cell culture medium is stable, as pH shifts can affect the solubility of compounds.[5]
Q4: Is this compound the active form of the drug for in vitro studies?
A4: this compound (also known as APG-1252) is a prodrug. In vivo, it is converted to its more active metabolite, APG-1252-M1.[1][6][7] For in vitro cell-based assays, APG-1252-M1 is significantly more potent than this compound.[7][8] Researchers should consider using APG-1252-M1 for in vitro experiments to more accurately reflect the biological activity of the compound.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (78.01 mM) | Saturation unknown.[1][2] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (1.95 mM) | Suspended solution; requires sonication. Primarily an in vivo formulation.[1][2] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL (1.95 mM) | Clear solution. Primarily an in vivo formulation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.[2]
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile dilution tubes
-
-
Procedure:
-
From your high-concentration DMSO stock, prepare intermediate dilutions in sterile DMSO if a wide range of concentrations is being tested. This minimizes the volume of DMSO added to the final culture.
-
Just before treating the cells, perform the final dilution by adding a small volume of the appropriate DMSO stock/intermediate dilution to the pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
-
Immediately mix the working solution by gentle inversion or swirling. Do not vortex vigorously as this can cause shearing of media components.
-
Add the final working solution to your cell culture plates.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Workflow for Addressing Solubility
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]
- 8. aacrjournals.org [aacrjournals.org]
potential off-target effects of Pelcitoclax in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pelcitoclax in cellular assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as APG-1252) is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1][2] It is a prodrug that is converted in vivo to its active metabolite, APG-1252-M1.[2] The primary mechanism of action is the induction of apoptosis by binding to Bcl-2 and Bcl-xL, thereby releasing pro-apoptotic proteins like BIM and PUMA, which in turn activate BAX and BAK to trigger the mitochondrial apoptosis cascade.[3]
Q2: What is the most common on-target toxicity observed with this compound and how is it mitigated?
The most significant on-target toxicity associated with Bcl-xL inhibition is thrombocytopenia (a reduction in platelet count), as platelets are dependent on Bcl-xL for their survival.[3] this compound is designed as a prodrug to minimize this effect. The conversion to the active metabolite, APG-1252-M1, is reportedly higher in tumor tissues compared to plasma, which may help to reduce systemic toxicity to platelets.[4]
Q3: Are there any known specific off-target proteins for this compound?
Currently, there is limited publicly available information detailing specific, validated off-target protein interactions for this compound or its active metabolite, APG-1252-M1, outside of the Bcl-2 family. Research on similar dual Bcl-2/Bcl-xL inhibitors, such as Navitoclax (ABT-263), has also primarily focused on on-target toxicities. However, like many small molecules, the potential for off-target effects exists and should be considered during experimental design and data interpretation.
Q4: My cells are showing a cytotoxic response to this compound that doesn't seem to be apoptosis. What could be the cause?
While apoptosis is the primary mechanism of action, unexpected cytotoxicity could be due to a number of factors:
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Off-target effects: this compound could be interacting with other cellular proteins, leading to a non-apoptotic cell death pathway.
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High concentrations: At very high concentrations, small molecules can induce non-specific cytotoxicity through mechanisms like membrane disruption or mitochondrial dysfunction.
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Cell line-specific effects: The genetic and proteomic background of your specific cell line could make it susceptible to alternative cell death pathways in response to Bcl-2/Bcl-xL inhibition.
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Experimental artifact: Issues with drug solubility, stability in media, or interactions with other media components could be contributing to the observed effect.
It is recommended to perform assays to distinguish between different cell death pathways (e.g., necroptosis, ferroptosis assays) and to carefully validate the on-target mechanism in your system.
Q5: How can I differentiate between on-target and off-target effects of this compound in my cellular assay?
Distinguishing between on-target and off-target effects is a critical step in drug mechanism studies. Here are a few strategies:
-
Rescue experiments: Overexpressing Bcl-2 or Bcl-xL in your target cells should rescue them from this compound-induced apoptosis if the effect is on-target.
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Knockout/Knockdown models: Using CRISPR/Cas9 or shRNA to reduce the expression of Bcl-2 and/or Bcl-xL should phenocopy the effects of this compound. Conversely, cells lacking these targets should be resistant to the drug.
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Use of control compounds: Comparing the effects of this compound to other Bcl-2/Bcl-xL inhibitors with different chemical scaffolds can help to identify compound-specific off-target effects.
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Cellular Thermal Shift Assay (CETSA): This technique can be used to directly demonstrate the engagement of this compound with its intended targets (Bcl-2 and Bcl-xL) within the cell.
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Potency (IC50 Value)
| Possible Cause | Troubleshooting Step |
| Incorrect assessment of active compound concentration | This compound is a prodrug. For in vitro cellular assays, it is often more appropriate to use the active metabolite, APG-1252-M1. The potency of APG-1252-M1 is significantly higher than that of the parent compound.[1][4] |
| Cell line resistance/sensitivity | The sensitivity of different cell lines to this compound is highly dependent on their relative expression levels of Bcl-2 family proteins, particularly Mcl-1, which is a known resistance factor for Bcl-2/Bcl-xL inhibitors. It is advisable to perform baseline characterization of Bcl-2 family protein expression in your cell lines. |
| Drug solubility and stability | Ensure that this compound or APG-1252-M1 is fully dissolved in a suitable solvent (e.g., DMSO) before dilution in cell culture medium.[2] Poor solubility can lead to an underestimation of potency. Also, consider the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Assay-dependent variability | IC50 values can vary depending on the assay used (e.g., MTT, CellTiter-Glo, direct cell counting) and the duration of the experiment. Ensure your assay is optimized and that you are using a consistent protocol. |
Issue 2: Observing Thrombocytopenia in a Co-culture Model
| Possible Cause | Troubleshooting Step |
| On-target Bcl-xL inhibition | This is an expected on-target effect. Bcl-xL is essential for platelet survival.[3] |
| Differentiating from other cytotoxic effects | To confirm that the observed platelet death is due to on-target Bcl-xL inhibition, you can perform rescue experiments. For example, using platelets from Bcl-xL overexpressing transgenic mice (if available) should confer resistance. |
| Experimental setup | Ensure that the observed effect is not due to non-specific toxicity from high drug concentrations or interactions with other components in your co-culture system. Include appropriate vehicle controls and consider a dose-response experiment. |
Issue 3: Suspected Off-Target Kinase Signaling Alterations
| Possible Cause | Troubleshooting Step |
| Downstream effects of apoptosis | The induction of apoptosis can trigger a cascade of signaling events, including the activation or inhibition of various kinases. This is an indirect, but on-target-related, effect. |
| Direct off-target kinase interaction | While this compound is not a kinase inhibitor, the possibility of direct interaction with kinases cannot be entirely ruled out without experimental evidence. |
| Investigating kinase activity | A kinome profiling assay can provide a broad overview of changes in kinase activity in response to this compound treatment. This can help to identify signaling pathways that are modulated by the compound. It is important to interpret these results in the context of the primary apoptotic response. |
Quantitative Data
Table 1: IC50 Values of this compound and its Active Metabolite (APG-1252-M1) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Notes |
| This compound (APG-1252) | NCI-H146 | Small Cell Lung Cancer | 0.247 | 4-day WST assay[1] |
| APG-1252-M1 | NCI-H146 | Small Cell Lung Cancer | 0.009 | 4-day WST assay[1] |
| APG-1252-M1 | SNK-1 | Natural Killer/T-Cell Lymphoma | 0.133 ± 0.056 | Not specified[4] |
| APG-1252-M1 | SNK-6 | Natural Killer/T-Cell Lymphoma | 0.064 ± 0.014 | Not specified[4] |
| APG-1252-M1 | SNK-8 | Natural Killer/T-Cell Lymphoma | 0.020 ± 0.008 | Not specified[4] |
| APG-1252-M1 | BON-1 | Pancreatic Neuroendocrine Tumor | 0.43 | 72-hour assay[1] |
| APG-1252-M1 | β-TC3 | Pancreatic Neuroendocrine Tumor | 0.55 | 72-hour assay[1] |
| APG-1252-M1 | NCI-H460 | Neuroendocrine Carcinoma | >10 | 72-hour assay[1] |
Note: IC50 values can vary based on experimental conditions. This table is for reference purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement of Bcl-2 Family Inhibitors
This protocol is adapted from general CETSA principles and is intended to be a starting point for optimization.
-
Cell Culture and Treatment:
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Culture your cells of interest to approximately 80% confluency.
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Treat the cells with the desired concentration of this compound, APG-1252-M1, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
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Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
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Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control (37°C).
-
-
Cell Lysis and Protein Quantification:
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Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
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Carefully collect the supernatant and determine the protein concentration.
-
-
Detection of Target Protein:
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Analyze the soluble protein fractions by Western blotting using specific antibodies for Bcl-2 and Bcl-xL.
-
Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: Kinome Profiling to Assess Downstream Signaling Effects
This is a general workflow for using a commercial kinome profiling service.
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Experimental Design:
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Select the cell line(s) of interest and determine the optimal concentration and treatment time for this compound or APG-1252-M1 that induces the desired phenotype (e.g., apoptosis) without causing excessive cell death that could confound the results.
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Include appropriate controls: a vehicle-treated control and potentially a positive control that is known to modulate kinase signaling.
-
-
Sample Preparation:
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Treat the cells as determined in the experimental design.
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Harvest the cells and prepare cell lysates according to the service provider's instructions. This typically involves using a specific lysis buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates to ensure equal loading.
-
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Submission to Service Provider:
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Ship the frozen cell lysates to the kinome profiling service provider on dry ice, following their specific shipping instructions.
-
-
Data Analysis and Interpretation:
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The service provider will perform the kinome profiling assay (e.g., using peptide arrays or mass spectrometry-based methods) and provide a dataset of kinase activity.
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Analyze the data to identify kinases that show a significant change in activity upon treatment with this compound.
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Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KEGG) to understand the biological context of the observed changes in kinase activity.
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Crucially, correlate the kinome profiling data with the observed cellular phenotype to distinguish between direct off-target effects and downstream consequences of on-target apoptosis induction.
-
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical approach to troubleshooting unexpected experimental results.
References
troubleshooting inconsistent results in Pelcitoclax experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Pelcitoclax (also known as APG-1252).
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Prodrug vs. Active Metabolite: this compound is a prodrug that is converted to its more active metabolite, APG-1252-M1.[1][2][3][4][5][6] For in vitro experiments, using the active metabolite APG-1252-M1 directly will yield more consistent and potent results.[1][3][4][5] The IC50 value of this compound can be over 10 μmol/L in some cell lines, whereas APG-1252-M1 is often active in the 1 to 10 μmol/L range or even lower.[1]
-
Cell Culture Conditions:
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Cell Density: Ensure consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to treatment.
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Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
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Cell Health: Only use healthy, logarithmically growing cells for your assays. Stressed or unhealthy cells may show increased and more variable responses.
-
-
Assay Protocol:
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Incubation Time: Standardize the drug incubation time. A common duration for this compound and its active metabolite is 72 hours.[4]
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Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
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Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). Ensure you are using the most appropriate and sensitive assay for your cell line and experimental conditions.
-
-
Drug Handling and Storage:
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Solubility: this compound can be challenging to dissolve. Ensure it is fully solubilized in your vehicle (e.g., DMSO) before further dilution in culture medium. Sonication may be required to aid dissolution.[1][2]
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Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term (up to 1 month).[2]
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High Variability in Apoptosis Assays (e.g., Annexin V Staining)
Question: I'm observing high background or inconsistent results in my Annexin V apoptosis assays with this compound. How can I improve this?
Answer: Variability in apoptosis assays can often be traced back to cell handling and the specifics of the staining protocol.
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Cell Detachment: For adherent cell lines, the method of detachment is critical.
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Avoid Harsh Trypsinization: Prolonged or harsh trypsin treatment can damage cell membranes, leading to false-positive Annexin V staining.[7]
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Use Gentle Dissociation Reagents: Consider using milder reagents like Accutase or scraping cells gently on ice.[7]
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Collect Supernatant: Apoptotic cells may detach and be present in the culture supernatant. Always collect and pool the supernatant with your adherent cells before staining.
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Staining Protocol:
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Calcium Dependence: Annexin V binding to phosphatidylserine is calcium-dependent. Ensure your binding buffer contains an adequate concentration of calcium. Avoid using buffers containing calcium chelators like EDTA.
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Incubation Time and Temperature: Follow the kit manufacturer's recommendations for staining time and temperature. Protect samples from light during incubation.
-
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Flow Cytometry Settings:
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Compensation: Properly compensate for spectral overlap between fluorochromes (e.g., FITC and PI).
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Gating: Set appropriate gates based on unstained and single-stain controls to accurately identify live, early apoptotic, and late apoptotic/necrotic populations.
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Difficulty Detecting Bcl-2 Family Proteins by Western Blot
Question: I'm having trouble getting a clear signal for Bcl-2, Bcl-xL, or other Bcl-2 family proteins in my western blots after this compound treatment. What should I check?
Answer: Western blotting for Bcl-2 family proteins can be challenging due to their localization and expression levels.
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Antibody Selection:
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Specificity: Use antibodies validated for your application (western blotting) and species of interest.
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Optimal Dilution: Titrate your primary antibody to find the optimal concentration that gives a strong signal without high background.
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Sample Preparation:
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Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
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Protein Loading: Load a sufficient amount of total protein (20-40 µg is a common range) to detect your target, especially for low-abundance proteins.
-
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Gel Electrophoresis and Transfer:
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Gel Percentage: Use an appropriate acrylamide gel percentage to resolve your protein of interest based on its molecular weight.
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Transfer Efficiency: Ensure efficient transfer of proteins to the membrane. Check transfer by Ponceau S staining before blocking.
-
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Blocking and Washing:
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Blocking Agent: The choice of blocking agent (e.g., non-fat milk, BSA) can impact background. 5% non-fat milk is a common starting point, but BSA may be better for some antibodies.
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Washing Steps: Perform thorough washes after primary and secondary antibody incubations to reduce non-specific binding and background.
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Frequently Asked Questions (FAQs)
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What is the mechanism of action of this compound? this compound is a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][8][9][10] By binding to and inhibiting these proteins, this compound disrupts their interaction with pro-apoptotic proteins like BIM and PUMA, leading to the activation of BAX and BAK.[1] This results in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately inducing apoptosis through the intrinsic mitochondrial pathway.[6]
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Should I use this compound or its active metabolite APG-1252-M1 for my in vitro experiments? For in vitro studies, it is highly recommended to use the active metabolite APG-1252-M1.[1][3][4][5] this compound is a prodrug that is converted to APG-1252-M1 in vivo.[2][6] APG-1252-M1 is significantly more potent in cell-based assays, and using it directly will lead to more consistent and interpretable results.[1]
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What are some common off-target effects or toxicities of this compound? A known on-target toxicity of Bcl-xL inhibition is thrombocytopenia (reduced platelet count), as platelets are dependent on Bcl-xL for their survival.[1] this compound was designed as a prodrug to potentially mitigate this toxicity.[1] In clinical studies, other observed treatment-related adverse events have included elevations in liver transaminases (ALT and AST).[4]
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How should I prepare and store this compound? this compound is typically dissolved in DMSO to make a stock solution. For in vivo studies, it can be formulated in vehicles such as 10% DMSO and 90% corn oil or a suspension with SBE-β-CD.[2] It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Data Presentation
Table 1: In Vitro Activity of this compound and its Active Metabolite APG-1252-M1 in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| NCI-H146 | Small Cell Lung Cancer | This compound | 0.247 |
| NCI-H146 | Small Cell Lung Cancer | APG-1252-M1 | 0.009 |
| BON-1 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.43 |
| β-TC3 | Pancreatic Neuroendocrine Tumor | APG-1252-M1 | 0.55 |
| SNK-1 | NK/T-Cell Lymphoma | This compound | 2.652 ± 2.606 |
| SNK-1 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 |
| SNK-6 | NK/T-Cell Lymphoma | This compound | 1.568 ± 1.109 |
| SNK-6 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 |
| SNK-8 | NK/T-Cell Lymphoma | This compound | 0.557 ± 0.383 |
| SNK-8 | NK/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 |
Data compiled from published studies.[1][4][11]
Experimental Protocols
Cell Viability Assay (Example using a Tetrazolium-based Assay like MTT/MTS)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound or APG-1252-M1 in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
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Reagent Addition: Add the tetrazolium reagent (e.g., MTT or MTS) to each well according to the manufacturer's protocol.
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Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Treatment: Treat cells with this compound or APG-1252-M1 for the desired time.
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Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells. For adherent cells, wash with PBS and detach using a gentle method (e.g., Accutase or gentle scraping).
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Washing: Centrifuge the pooled cells and wash once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Add fluorescently labeled Annexin V (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the samples by flow cytometry within one hour of staining.
Visualizations
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Caption: Workflow for evaluating this compound's effects in vitro.
Caption: A logical flow for troubleshooting inconsistent results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (APG-1252) is a Bcl-2/Bcl-xl Inhibitor with Antineoplastic and Pro-Apoptotic Effects | MedChemExpress [medchemexpress.eu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing Pelcitoclax Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental application of strategies to enhance Pelcitoclax (APG-1252) delivery to solid tumors.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and in vitro/in vivo testing of this compound delivery systems.
Issue 1: Low Drug Loading Capacity (DLC) or Encapsulation Efficiency (EE%)
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | 1. Solvent Screening: Test a range of organic solvents in which both this compound and the polymer/lipid are highly soluble (e.g., dichloromethane, chloroform, ethyl acetate, acetone).2. Co-solvent System: Utilize a mixture of solvents to improve the solubility of this compound.3. Increase Drug Solubility: Prepare a solid dispersion of this compound with a carrier like beta-cyclodextrin before encapsulation.[1] |
| Drug precipitation during nanoparticle formation. | 1. Optimize Drug-to-Carrier Ratio: A very high initial drug concentration can lead to aggregation and poor encapsulation.[2] Experiment with lower drug-to-polymer/lipid ratios.2. Rapid Solidification: For polymer nanoparticles, ensure rapid solvent evaporation or diffusion to quickly solidify the nanoparticles and trap the drug inside.3. Hydrophobic Ion Pairing (HIP): For hydrophilic drugs, this is a useful technique.[3][4] However, for a hydrophobic drug like this compound, other strategies are more relevant. |
| Drug leakage from the nanoparticles into the aqueous phase during formulation. | 1. Choice of Polymer/Lipid: Use polymers or lipids with higher hydrophobicity to better retain the hydrophobic this compound within the core.2. Optimize Emulsifier/Stabilizer Concentration: The concentration of surfactants or stabilizers (e.g., PVA, Poloxamers) can influence drug partitioning between the organic and aqueous phases. |
| Inaccurate quantification of encapsulated drug. | 1. Ensure Complete Nanoparticle Disruption: Before quantifying the encapsulated drug, ensure the nanoparticles are completely dissolved or disrupted using a suitable solvent (e.g., DMSO, acetonitrile) to release the entire drug content.2. Validate Analytical Method: Use a validated HPLC or UV-Vis spectroscopy method for accurate quantification of this compound.[5] |
Issue 2: Poor Nanoparticle Stability (Aggregation, Premature Drug Release)
| Potential Cause | Recommended Solution |
| Insufficient surface charge leading to aggregation. | 1. Incorporate Charged Lipids/Polymers: Include charged components in your formulation (e.g., DOTAP, DSPE-PEG-COOH) to increase the zeta potential and electrostatic repulsion between nanoparticles.[6] 2. Optimize pH and Ionic Strength: The pH and salt concentration of the storage buffer can affect surface charge and stability. Store nanoparticles in an appropriate buffer (e.g., PBS at pH 7.4). |
| Inadequate steric hindrance. | 1. PEGylation: Incorporate polyethylene glycol (PEG) chains on the nanoparticle surface. This creates a hydrophilic shell that prevents opsonization and aggregation.[7] 2. Optimize PEG Density and Length: The density and molecular weight of the PEG chains can impact stability and in vivo circulation time. |
| Drug crystallization within the nanoparticle core. | 1. Amorphous State: Formulate nanoparticles under conditions that favor the drug remaining in an amorphous state, which can improve stability and release kinetics.2. Use of Co-encapsulated Excipients: Include excipients that inhibit drug crystallization within the nanoparticle core. |
| Degradation of the carrier material. | 1. Storage Conditions: Store nanoparticle formulations at recommended temperatures (e.g., 4°C) and protect from light to prevent degradation of lipids or polymers.2. Lyophilization: For long-term storage, consider lyophilizing the nanoparticles with a suitable cryoprotectant (e.g., sucrose, trehalose). |
Issue 3: Low Cellular Uptake or Cytotoxicity in a 2D Cell Culture
| Potential Cause | Recommended Solution |
| Inefficient endocytosis. | 1. Optimize Particle Size: Nanoparticles in the size range of 50-200 nm are generally optimal for cellular uptake via endocytosis.2. Surface Functionalization: Decorate the nanoparticle surface with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on the cancer cells to enhance receptor-mediated endocytosis.[8] |
| Slow drug release from nanoparticles. | 1. Carrier Composition: The rate of drug release is dependent on the degradation rate of the polymer or the fluidity of the lipid bilayer. Select carrier materials that provide a suitable release profile for your experimental timeframe.2. pH-Sensitive Formulations: Design nanoparticles that release their payload more rapidly in the acidic environment of endosomes or lysosomes. |
| Cell line resistance to this compound. | 1. Confirm Target Expression: Ensure the cell lines used express BCL-2 and BCL-xL, the targets of this compound.[9] 2. Assess MCL-1 Expression: High levels of the anti-apoptotic protein MCL-1 can confer resistance to BCL-2/BCL-xL inhibitors.[10][11] Consider combination therapies in such cases. |
Issue 4: Low Tumor Accumulation and Efficacy in Animal Models
| Potential Cause | Recommended Solution |
| Rapid clearance by the mononuclear phagocyte system (MPS). | 1. Optimize PEGylation: A dense PEG shield is crucial to evade MPS uptake and prolong circulation time, enhancing the opportunity for tumor accumulation via the EPR effect.[7] 2. Control Particle Size: Nanoparticles larger than 200 nm are more prone to rapid clearance by the liver and spleen. |
| Poor penetration into the tumor parenchyma. | 1. Smaller Nanoparticle Size: Smaller nanoparticles (e.g., < 50 nm) may exhibit improved penetration into dense tumor tissue.2. Enzyme-Responsive Formulations: Design nanoparticles that degrade in the presence of tumor-specific enzymes (e.g., matrix metalloproteinases) to release the drug deeper within the tumor.3. Combination Therapy: Pre-treatment with agents that modify the tumor microenvironment (e.g., losartan to reduce interstitial fluid pressure) can enhance nanoparticle delivery. |
| Insufficient drug release at the tumor site. | 1. Triggered Release Systems: Develop nanoparticles that release this compound in response to tumor-specific stimuli such as low pH, hypoxia, or specific enzymes.2. Externally Triggered Release: Utilize externally triggered release mechanisms like hyperthermia (with thermosensitive liposomes) or ultrasound.[12] |
| Inappropriate dosing schedule. | 1. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the circulation half-life of your this compound formulation and optimize the dosing frequency to maintain therapeutic concentrations at the tumor site.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a drug delivery system for this compound?
A1: this compound, like many small-molecule inhibitors, is hydrophobic. A drug delivery system, such as nanoparticles, can address several challenges:
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Enhance Solubility: Encapsulating this compound in a nanoparticle carrier improves its solubility in aqueous environments, which is necessary for intravenous administration.[14][15]
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Improve Pharmacokinetics: Nanoparticles can protect this compound from premature degradation and clearance, prolonging its circulation half-life.[13]
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Passive Tumor Targeting: Nanoparticles with sizes between 50-200 nm can preferentially accumulate in solid tumors through the Enhanced Permeability and Retention (EPR) effect.[2]
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Reduce Off-Target Toxicity: By directing the drug to the tumor site, nanoparticle delivery can reduce exposure to healthy tissues, potentially mitigating side effects. This compound is a prodrug designed to reduce platelet toxicity, and a delivery system could further enhance its safety profile.[10][11]
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Enable Combination Therapy: Nanoparticles can be engineered to co-deliver this compound with other therapeutic agents, such as taxanes, to achieve synergistic antitumor effects.[10][11]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[9] These proteins are often overexpressed in cancer cells, preventing them from undergoing programmed cell death (apoptosis). By binding to and inhibiting BCL-2 and BCL-xL, this compound releases pro-apoptotic proteins (like BAK and BAX), which then trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cancer cell death.[9][16][17]
Q3: What are the key differences between this compound (APG-1252) and its active metabolite, APG-1252-M1?
A3: this compound (APG-1252) is a prodrug that is converted in vivo to its more potent, active metabolite, APG-1252-M1.[9][18] This prodrug strategy is designed to minimize on-target toxicity, particularly thrombocytopenia (low platelet count), which is a known side effect of BCL-xL inhibition.[10][11] For in vitro experiments, researchers often use the active metabolite APG-1252-M1 directly, as cell cultures may have limited capacity to metabolize the prodrug.[10]
Q4: Which nanoparticle platforms are most suitable for this compound delivery?
A4: Given this compound's hydrophobic nature, several platforms are suitable:
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Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) are commonly used to encapsulate hydrophobic drugs. They offer controlled release and are well-established for drug delivery.[19]
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Liposomes: These are lipid bilayer vesicles that can efficiently encapsulate hydrophobic drugs within their lipid membrane. PEGylated liposomes are known for their long circulation times.[20]
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Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in an aqueous solution, forming a hydrophobic core that is ideal for encapsulating drugs like this compound.
Q5: How can I determine the drug loading and encapsulation efficiency of my this compound formulation?
A5: This is a two-step process:
-
Separate Free Drug from Nanoparticles: Unencapsulated this compound must be separated from the nanoparticle formulation. Common methods include ultracentrifugation, size exclusion chromatography, or dialysis.[5]
-
Quantify the Drug:
-
Indirect Method: Measure the amount of free this compound in the supernatant (or dialysate) after separation. The encapsulated amount is the initial total amount minus the free amount.
-
Direct Method: After separating and washing the nanoparticles, disrupt them with a suitable solvent (e.g., DMSO) to release the encapsulated drug. Then, quantify the drug concentration using a validated analytical technique like HPLC or UV-Vis spectroscopy.
-
The formulas are:
-
Encapsulation Efficiency (EE%) = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100
-
Drug Loading Capacity (DLC%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
Experimental Protocols
Disclaimer: The following are exemplary protocols. Researchers must optimize these procedures for their specific polymer/lipid, equipment, and experimental goals.
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles (Exemplary)
This protocol uses an oil-in-water (o/w) single emulsion-solvent evaporation method, suitable for hydrophobic drugs.
Materials:
-
This compound (or its active metabolite APG-1252-M1)
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer, probe sonicator, rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of DCM (e.g., 2 mL). Ensure complete dissolution.
-
Emulsification: Add the organic phase dropwise to a larger volume of aqueous PVA solution (e.g., 20 mL) under vigorous stirring or sonication on an ice bath. Sonicate for 2-5 minutes at a specific power setting to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours (or overnight) to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes at 4°C). Discard the supernatant, which contains unencapsulated drug and PVA.
-
Purification: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to remove any residual PVA and free drug.
-
Final Product: Resuspend the final nanoparticle pellet in water or a suitable buffer for characterization or lyophilize with a cryoprotectant for long-term storage.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol uses a fluorescence-based method to quantify nanoparticle uptake by cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H146 SCLC cells)
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6 alongside this compound)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Treatment: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the fluorescently labeled this compound nanoparticles at various concentrations. Include a control group of untreated cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 1, 4, 12, 24 hours) at 37°C.
-
Washing: After incubation, aspirate the medium containing the nanoparticles. Wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.
-
Cell Detachment/Lysis:
-
For Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. Resuspend in PBS or FACS buffer.
-
For Plate Reader: Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer with a solvent like DMSO to dissolve the nanoparticles).
-
-
Quantification:
-
Flow Cytometry: Analyze the cell suspension to determine the mean fluorescence intensity per cell.
-
Plate Reader: Measure the fluorescence intensity of the cell lysate. Normalize the fluorescence to the total protein content in each well (determined by a BCA or Bradford assay).
-
Visualizations
Caption: this compound inhibits BCL-2/BCL-xL, leading to apoptosis.
Caption: Workflow for developing a this compound delivery system.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.teikyo.jp [pure.teikyo.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (APG-1252) is a Bcl-2/Bcl-xl Inhibitor with Antineoplastic and Pro-Apoptotic Effects | MedChemExpress [medchemexpress.eu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. increase drug solubility: Topics by Science.gov [science.gov]
- 16. Bcl-2 and Bcl-xL block apoptosis as well as necrosis: possible involvement of common mediators in apoptotic and necrotic signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Encapsulation in Polymeric Nanoparticles Enhances the Enzymatic Stability and the Permeability of the GLP-1 Analog, Liraglutide, Across a Culture Model of Intestinal Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Navigating the Clinical Landscape of Liposomal Therapeutics in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Pelcitoclax degradation in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Pelcitoclax during long-term storage and offers troubleshooting for common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions as summarized in the table below.
Q2: Why is it important to aliquot this compound stock solutions?
A2: Aliquoting stock solutions into smaller, single-use volumes is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles.[1] Each time a solution is frozen and thawed, the compound can be subjected to physical stress and increased exposure to moisture and oxygen, which may accelerate chemical degradation.
Q3: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A3: Precipitation can occur when a compound dissolved in an organic solvent like DMSO is diluted into an aqueous medium where it is less soluble. To address this, you can try gentle warming and/or sonication to aid dissolution.[1] For future experiments, it is advisable to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. Ensure the final concentration of DMSO in your experimental medium is low enough to not affect your cells or assay.
Q4: Can I store this compound working solutions for later use?
A4: It is strongly recommended to prepare working solutions for in vivo experiments freshly and use them on the same day.[1] Long-term storage of this compound in aqueous solutions is not recommended as it may be susceptible to hydrolysis or other forms of degradation.
Q5: How should I handle the solid (powder) form of this compound?
A5: The solid form of this compound should be stored in a tightly sealed vial in a desiccated environment at the recommended temperature. Before opening the vial and weighing the compound, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the powder.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time with the same stock solution. | Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. | Discard the old stock solution and prepare a fresh one from solid this compound. Ensure proper aliquoting and storage of the new stock solution. |
| Loss of compound activity. | Chemical degradation of this compound. | Perform a stability analysis of your stored compound using an appropriate analytical method like HPLC to check for degradation products. If degradation is confirmed, obtain a fresh batch of the compound. |
| Visible color change or precipitation in the stock solution. | Degradation or precipitation of this compound. | Do not use the solution. Discard it and prepare a fresh stock solution, ensuring complete dissolution. If the issue persists, consider using a different, validated solvent. |
| Difficulty dissolving solid this compound. | The compound may require assistance to fully dissolve. | Use of heat and/or sonication can aid in the dissolution of this compound.[1] Ensure the chosen solvent is appropriate and that the compound has not degraded. |
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Recommended Storage Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Ideal for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. Aliquotting is still recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, tightly sealed vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is a general guideline for inducing and analyzing the degradation of this compound under various stress conditions. The goal is to generate a modest amount of degradation (5-20%) to identify potential degradation products.
-
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Photostability chamber
-
Oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Procedure:
-
Acid Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of this compound stock solution with 3% H₂O₂.
-
Keep the sample at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of this compound stock solution (in a sealed vial) and a sample of solid this compound in an oven at a high temperature (e.g., 70°C).
-
At defined time points, remove samples, allow them to cool, and prepare for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of this compound stock solution and a sample of solid this compound to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At defined time points, prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all stressed and control samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
-
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of Pelcitoclax and Venetoclax in Hematological Malignancies
In the landscape of targeted therapies for hematological malignancies, the BCL-2 family of proteins has emerged as a critical focal point. Venetoclax, a selective BCL-2 inhibitor, has revolutionized treatment for several blood cancers. However, intrinsic and acquired resistance has paved the way for next-generation molecules like Pelcitoclax, a dual BCL-2/BCL-xL inhibitor. This guide provides a detailed comparison of the efficacy of this compound and Venetoclax, supported by preclinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Venetoclax exerts its pro-apoptotic effect by selectively binding to B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein frequently overexpressed in various hematological malignancies.[1][2][3][4][5] This selective inhibition releases pro-apoptotic proteins, such as BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cancer cell death.[1][3][4][6]
This compound (also known as APG-1252) expands on this mechanism by targeting both BCL-2 and B-cell lymphoma-extra large (BCL-xL), another key anti-apoptotic protein.[7][8][9] The rationale behind this dual inhibition is to overcome resistance mechanisms mediated by BCL-xL, which can compensate for the loss of BCL-2 function and is a known driver of resistance to Venetoclax.[6][10] this compound is a prodrug that is converted to its active metabolite, APG-1252-M1, which demonstrates potent anti-tumor effects.[8]
Preclinical Efficacy: A Comparative Look
Direct head-to-head clinical comparisons of this compound and Venetoclax in hematological malignancies are not yet widely published. However, preclinical data from various studies allow for an initial comparative assessment of their efficacy in different subtypes of blood cancers.
In Vitro Sensitivity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for this compound (and its active metabolite APG-1252-M1) and Venetoclax in various hematological cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound and its Metabolite in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| SNK-1 | Natural Killer/T-Cell Lymphoma | This compound (APG-1252) | 2.652 ± 2.606 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | This compound (APG-1252) | 1.568 ± 1.109 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | This compound (APG-1252) | 0.557 ± 0.383 |
| SNK-1 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.133 ± 0.056 |
| SNK-6 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.064 ± 0.014 |
| SNK-8 | Natural Killer/T-Cell Lymphoma | APG-1252-M1 | 0.020 ± 0.008 |
Data sourced from a study on the antitumor activity of this compound in NK/TCL.[2]
Table 2: In Vitro Efficacy of Venetoclax in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM13 | Acute Myeloid Leukemia | <0.1 |
| MV-4-11 | Acute Myeloid Leukemia | <0.1 |
| Kasumi-1 | Acute Myeloid Leukemia | 5.4 - 6.8 |
| OCI-AML3 | Acute Myeloid Leukemia | 11 - 42 |
| NK cells (from healthy donors) | Normal Natural Killer cells | ~0.2 |
Data for AML cell lines sourced from a study on Obatoclax and Venetoclax.[11] Data for NK cells sourced from a study on Venetoclax's effect on immune cells.
The available data suggests that the active metabolite of this compound, APG-1252-M1, is potent against NK/TCL cell lines. While a direct comparison in the same cell lines is not available, the IC50 of Venetoclax in normal NK cells (~0.2 µM) provides a benchmark. The lower IC50 values of APG-1252-M1 in NK/TCL cell lines suggest it may have significant activity in this malignancy. The dual inhibition of BCL-2 and BCL-xL by this compound may be particularly relevant for malignancies dependent on both pathways for survival.
In Vivo Xenograft Models
Animal models provide a crucial platform for evaluating the in vivo efficacy of anticancer agents.
This compound in a Natural Killer/T-Cell Lymphoma (NK/TCL) Xenograft Model:
In a xenograft model using the SNK-6 cell line, this compound administered at 65 mg/kg and 100 mg/kg (once or twice weekly) resulted in significant tumor growth inhibition, with tumor growth rate (T/C%) values ranging from 13.7% to 30.7%.[2]
Venetoclax in Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) Xenograft Models:
Venetoclax has demonstrated significant in vivo activity in various AML and ALL xenograft models. For instance, in an aggressive MOLM-13 AML xenograft model, Venetoclax led to significant inhibition of leukemia progression and prolonged survival.[12] In pediatric ALL xenografts, Venetoclax showed potent single-agent activity, particularly in MLL-rearranged leukemia.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and Venetoclax.
Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of the inhibitors on cancer cells.
General Protocol for Cell Viability (MTT/WST-based assays):
-
Cell Seeding: Hematological cancer cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, APG-1252-M1, or Venetoclax for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) is added to each well and incubated.[11]
-
Signal Measurement: The absorbance is measured using a microplate reader. The intensity of the color produced is proportional to the number of viable cells.
-
IC50 Calculation: Dose-response curves are generated to calculate the IC50 values.
General Protocol for Apoptosis Assay (Annexin V Staining):
-
Cell Treatment: Cells are treated with the respective inhibitors as described for the viability assay.
-
Cell Harvesting and Washing: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.[14][15]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
General Protocol for Subcutaneous Xenograft Model:
-
Cell Implantation: A suspension of hematological cancer cells (e.g., SNK-6 for NK/TCL, MOLM-13 for AML) is injected subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).[1][4][5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.[1]
-
Drug Administration: this compound (intravenously) or Venetoclax (oral gavage) is administered according to a specified dosing schedule and duration.[1][4][5][16] The vehicle used for the control group is also administered.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. Overall survival may also be assessed.[5]
Conclusion and Future Directions
Venetoclax has established itself as a cornerstone in the treatment of certain hematological malignancies by effectively targeting BCL-2. This compound, with its dual BCL-2/BCL-xL inhibitory activity, represents a promising strategy to broaden the therapeutic window and overcome resistance. Preclinical data for this compound in hematological malignancies, particularly NK/TCL, are encouraging.
Future research should focus on direct comparative studies of this compound and Venetoclax across a wider range of hematological malignancy subtypes. Identifying predictive biomarkers to stratify patients who would most benefit from a selective BCL-2 inhibitor versus a dual BCL-2/BCL-xL inhibitor will be crucial for personalizing therapy. Furthermore, clinical trials directly comparing these two agents will be essential to definitively establish their relative efficacy and safety profiles in patients with hematological cancers.
References
- 1. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 6. Blockage of BCL-XL overcomes venetoclax resistance across BCL2+ lymphoid malignancies irrespective of BIM status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Comparative efficacy of venetoclax and hypomethylating agents in acute myeloid leukemia treatment: a meta-analysis of clinical trials and Real-World outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6. Apoptosis assay [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Validating Pelcitoclax as a Senolytic Agent: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The selective elimination of senescent cells, a process known as senolysis, has emerged as a promising therapeutic strategy to combat age-related diseases and improve healthspan.[1][2] Pelcitoclax (APG-1252), a potent dual inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL, is currently under investigation primarily for its anti-cancer properties.[3][4][5] However, its mechanism of action aligns with key pathways that senescent cells rely on for survival, suggesting its potential as a senolytic agent.[6][7] This guide provides a comparative framework for the preclinical validation of this compound as a senolytic, benchmarking it against established senolytic agents.
Mechanism of Action: Targeting the BCL-2 Family in Senescent Cells
Senescent cells upregulate pro-survival pathways to resist apoptosis, with the BCL-2 family of proteins, particularly BCL-xL, playing a crucial role.[7][8][9] By inhibiting BCL-2 and BCL-xL, this compound has the potential to disrupt these survival signals, leading to the selective apoptosis of senescent cells.[10] This mechanism is shared with the well-characterized senolytic, Navitoclax (ABT-263).[8][9]
Caption: BCL-2/BCL-xL Inhibition Pathway.
Comparative Preclinical Data of Established Senolytics
To validate this compound as a senolytic, its performance should be compared against well-characterized agents. The following tables summarize preclinical data for Navitoclax, Dasatinib + Quercetin (D+Q), and Fisetin.
Table 1: In Vitro Senolytic Activity
| Senolytic Agent | Cell Type | Senescence Inducer | Key Findings | Reference |
| Navitoclax (ABT-263) | HUVECs, IMR90 fibroblasts | Replicative senescence, Radiation | Selectively reduces viability of senescent cells. | [8][9] |
| Dasatinib + Quercetin (D+Q) | Human preadipocytes, Endothelial cells | Various | More effective in combination, targeting different senescent cell types. | [11] |
| Fisetin | HUVECs, Murine and human adipose tissue | Replicative senescence | Potent senolytic with demonstrated cell-type specificity. | [12] |
Table 2: In Vivo Senolytic Efficacy
| Senolytic Agent | Animal Model | Age-Related Pathology | Key Findings | Reference |
| Navitoclax (ABT-263) | Aged mice | Age-related loss of hematopoietic stem cells | Clears senescent hematopoietic stem cells. | |
| Dasatinib + Quercetin (D+Q) | Naturally aged mice, Progeroid mice | Frailty, Cardiac dysfunction | Improved physical function and cardiac health. | [11] |
| Fisetin | Old mice | Frailty, Age-related pathology | Restored tissue homeostasis and extended lifespan. |
Table 3: Reported Side Effects in Preclinical Models
| Senolytic Agent | Key Side Effect | Mechanism | Reference |
| Navitoclax (ABT-263) | Thrombocytopenia | On-target effect on platelets which depend on BCL-xL for survival. | [13] |
| Dasatinib | Myelosuppression, Fluid retention | Off-target kinase inhibition. | |
| Quercetin & Fisetin | Generally well-tolerated | Natural flavonoids with good safety profiles. |
Proposed Preclinical Validation Workflow for this compound
A rigorous preclinical evaluation is necessary to establish the senolytic potential of this compound. The following workflow outlines key experiments.
Caption: Preclinical Validation Workflow.
Detailed Experimental Protocols
In Vitro Senescence and Senolysis Assays
-
Cell Culture and Senescence Induction:
-
Culture primary human cell types relevant to age-related diseases (e.g., IMR90 lung fibroblasts, human umbilical vein endothelial cells (HUVECs), preadipocytes).
-
Induce senescence through various methods such as replicative exhaustion (serial passaging), ionising radiation (e.g., 10 Gy), or treatment with chemotherapeutics (e.g., doxorubicin).
-
Confirm senescent phenotype by assessing senescence-associated β-galactosidase (SA-β-gal) activity, p16INK4a and p21CIP1 expression, and formation of senescence-associated heterochromatin foci (SAHF).
-
-
Senolytic Treatment and Viability Assessment:
-
Treat senescent and non-senescent (proliferating) control cells with a dose range of this compound, Navitoclax, D+Q, and Fisetin for 48-72 hours.
-
Assess cell viability using assays such as CellTiter-Glo® (Promega) or MTT. A senolytic agent should selectively reduce the viability of senescent cells.
-
-
Apoptosis Assays:
-
To confirm that cell death is occurring via apoptosis, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase-3/7 activity assays.
-
In Vivo Efficacy and Safety Studies
-
Animal Models:
-
Utilise naturally aged mice (e.g., 24 months old) or accelerated aging models (e.g., Ercc1-/Δ mice).
-
-
Drug Administration and Dosing:
-
Assessment of Senescent Cell Burden:
-
Following treatment, harvest tissues (e.g., liver, adipose, lung, kidney) and quantify senescent cell burden using SA-β-gal staining, immunohistochemistry for p16INK4a, or qRT-PCR for senescence-associated gene expression.
-
-
Evaluation of Healthspan and Age-Related Phenotypes:
-
Measure improvements in physiological function relevant to aging, such as exercise capacity (treadmill test), cardiac function (echocardiography), and metabolic parameters (glucose tolerance test).
-
-
Safety and Toxicology:
-
Monitor for potential side effects, with a particular focus on hematological parameters, including platelet counts, given the BCL-xL inhibitory activity of this compound.[5]
-
Conclusion
While direct preclinical evidence for this compound as a senolytic is not yet available, its mechanism as a dual BCL-2/BCL-xL inhibitor provides a strong rationale for its investigation in this capacity. By following a rigorous validation workflow and comparing its performance against established senolytics like Navitoclax, D+Q, and Fisetin, the therapeutic potential of this compound in the context of age-related diseases can be thoroughly evaluated. The key challenge will be to determine its efficacy and safety profile, particularly concerning potential on-target toxicities such as thrombocytopenia. Successful preclinical validation would position this compound as a promising candidate for further development as a novel senotherapeutic.
References
- 1. Senotherapeutics to Counteract Senescent Cells Are Prominent Topics in the Context of Anti-Ageing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Cellular Senescence for Healthy Aging: Advances in Senolytics and Senomorphics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 11. Strategies for Late Phase Preclinical and Early Clinical Trials of Senolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Search | Aging [aging-us.com]
- 13. Targeting cellular senescence with senolytic drugs to extend human healthspan [atomfair.com]
Biomarker Discovery for Predicting Pelcitoclax Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pelcitoclax with other BCL-2 family inhibitors, focusing on biomarkers for predicting treatment response. Detailed experimental data, protocols, and pathway visualizations are included to support further research and development in this area.
This compound (APG-1252) is a potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra-large (BCL-xL).[1] Overexpression of these proteins is a hallmark of various cancers and is associated with tumor initiation, progression, and chemoresistance.[2] By blocking the function of BCL-2 and BCL-xL, this compound restores the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[2] This guide compares this compound to its alternatives, Navitoclax and Venetoclax, and explores potential biomarkers to predict patient response.
Comparative Performance of BCL-2 Family Inhibitors
The clinical efficacy and safety of this compound, Navitoclax, and Venetoclax have been evaluated in various clinical trials. The following tables summarize key quantitative data from these studies to facilitate a direct comparison.
Table 1: Efficacy of this compound and Alternatives in Clinical Trials
| Drug | Clinical Trial | Indication | N | Dosing Regimen | ORR (%) | CR/CRi (%) | Median PFS (months) | Median OS (months) |
| This compound (APG-1252) | NCT03080311[1][3] | Solid Tumors (including SCLC) | 50 | 10-400 mg IV once or twice weekly | 6.5 | - | - | - |
| Phase Ib (with Osimertinib)[4][5] | EGFR-mutant NSCLC (TKI-naïve) | 26 | 160 mg IV weekly + 80 mg Osimertinib daily | 80.8 | - | 16.39 | Not Reached | |
| Navitoclax (ABT-263) | Phase II (NCT00552529)[6][7] | Relapsed SCLC | 39 | 325 mg daily | 2.6 | 0 | 1.5 | 3.2 |
| Phase I (with Rituximab)[8] | Relapsed/Refractory CD20+ Lymphoid Malignancies | 29 | 200-325 mg daily + Rituximab | 31 (overall); 75 (FL); 100 (CLL/SLL) | 42 (FL) | - | - | |
| Venetoclax (ABT-199) | NCT02203773[9][10][11] | Newly Diagnosed AML (elderly) | 145 | 400/800 mg daily + HMA | 67-73 | 67 | - | 17.5 |
| VIALE-A (Phase 3) | Newly Diagnosed AML (ineligible for intensive chemo) | 286 | 400 mg daily + Azacitidine | 66.4 | 66.4 | - | 14.7 |
ORR: Overall Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete marrow recovery; PFS: Progression-Free Survival; OS: Overall Survival; SCLC: Small-Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia; FL: Follicular Lymphoma; CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma; HMA: Hypomethylating Agent; IV: Intravenous.
Table 2: Common Adverse Events of this compound and Alternatives (Grade ≥3)
| Drug | Clinical Trial | Most Common Grade ≥3 Adverse Events (%) |
| This compound (APG-1252) | NCT03080311[1] | Transaminase elevations, Thrombocytopenia |
| Phase Ib (with Osimertinib)[5] | AST increased (42.9%), ALT increased (28.6%), Platelet count decreased (57.1%) (at 240 mg dose) | |
| Navitoclax (ABT-263) | Phase II (NCT00552529)[6][7] | Thrombocytopenia (41%) |
| Phase I (with Rituximab)[8] | Thrombocytopenia (17% Grade 4) | |
| Venetoclax (ABT-199) | NCT02203773[10] | Febrile Neutropenia (41%), Neutropenia (33%) |
| VIALE-A (Phase 3) | Thrombocytopenia (46%), Neutropenia (42%), Febrile Neutropenia (42%) |
Biomarkers for Predicting Response
Identifying predictive biomarkers is crucial for patient stratification and optimizing treatment strategies with BCL-2 family inhibitors.
Potential Biomarkers for this compound Response:
-
BCL-xL Expression and Complex Formation: High expression of BCL-xL and the baseline levels of BCL-xL complexed with pro-apoptotic proteins like BIM and PUMA have been correlated with sensitivity to this compound.[1] The disruption of these complexes is a key mechanism of action.
-
MCL-1 Expression: Myeloid cell leukemia-1 (MCL-1) is another anti-apoptotic protein. High levels of MCL-1 can confer resistance to this compound by sequestering pro-apoptotic proteins released from BCL-2/BCL-xL. Therefore, low MCL-1 expression may predict a better response. Combination therapies that downregulate MCL-1, such as with taxanes, have shown enhanced antitumor activity with this compound.[1]
Biomarkers for Navitoclax and Venetoclax:
-
Navitoclax: Putative biomarkers of clinical benefit in SCLC include baseline levels of cytokeratin 19 fragment antigen 21-1 (CYFRA 21-1), neuron-specific enolase (NSE), pro-gastrin releasing peptide (pro-GRP), and circulating tumor cell (CTC) count.[6][7] Pro-GRP has also been identified as a potential surrogate marker for BCL-2 amplification.[8]
-
Venetoclax: In AML, mutations in NPM1 and IDH1/2 are associated with increased BCL-2 dependence and sensitivity to Venetoclax. Conversely, mutations in TP53 and upregulation of BCL-xL and MCL-1 are implicated in resistance.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug response and biomarker discovery is essential for a deeper understanding.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of biomarker studies. Below are summarized protocols for key experiments.
Co-immunoprecipitation (Co-IP) ELISA for BCL-xL:BIM Interaction
This protocol outlines the steps to quantify the interaction between BCL-xL and BIM, a potential pharmacodynamic biomarker for this compound.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-BCL-xL antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for BIM overnight at 4°C.
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize the pH.
-
Add the eluted samples to the coated plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add a detection antibody against BCL-xL conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance at the appropriate wavelength to quantify the BCL-xL:BIM complex.
-
Western Blot for MCL-1 Detection
This protocol describes the detection of MCL-1 protein levels in cell lysates.
-
Sample Preparation:
-
Prepare cell lysates as described in the Co-IP protocol, using a lysis buffer containing SDS (e.g., RIPA buffer).
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[12]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MCL-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
BH3 Profiling by Flow Cytometry
This functional assay measures the mitochondrial apoptotic priming of cells, which can predict sensitivity to BCL-2 family inhibitors.
-
Cell Preparation:
-
Prepare a single-cell suspension from cell culture or primary patient samples.
-
Stain cells with surface markers if specific subpopulations are to be analyzed.
-
-
Mitochondrial Permeabilization and Peptide Treatment:
-
Cytochrome c Staining and Flow Cytometry:
-
After incubation with the peptides, fix the cells.
-
Stain the cells with a fluorescently labeled antibody against cytochrome c.[15]
-
Analyze the cells by flow cytometry to measure the percentage of cells that have released cytochrome c, indicating mitochondrial outer membrane permeabilization.[16] A higher percentage of cytochrome c release at lower peptide concentrations indicates that the cells are more "primed" for apoptosis.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor this compound in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live from ESMO 2023 | Oral Report Featuring Latest Data of this compound (APG-1252) Combined with Osimertinib Demonstrates Potential as a New Treatment Option for TP53-and EGFR-Mutant NSCLC [prnewswire.com]
- 4. onclive.com [onclive.com]
- 5. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of single-agent navitoclax (ABT-263) and biomarker correlates in patients with relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Venetoclax combined with decitabine or azacitidine in treatment-naive, elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. FDA approves venetoclax for AML | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 11. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
- 12. biomol.com [biomol.com]
- 13. content.sph.harvard.edu [content.sph.harvard.edu]
- 14. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.dana-farber.org [labs.dana-farber.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Clinical Trial Designs for Pelcitoclax Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Pelcitoclax (APG-1252), a novel dual inhibitor of B-cell lymphoma 2 (Bcl-2) and Bcl-xL, is under active investigation in combination with various anti-cancer agents. Its mechanism of action, which involves restoring the intrinsic apoptotic pathway in tumor cells, presents a promising strategy to enhance the efficacy of established therapies. This guide provides a comparative analysis of the clinical trial designs for three distinct this compound combination therapies, offering insights into their methodologies, patient populations, and reported outcomes.
I. Overview of this compound Combination Therapies
This compound is being evaluated in combination with standard chemotherapy, targeted therapy, and signal transduction inhibitors across a range of malignancies. This guide focuses on three key clinical trials:
-
This compound with Paclitaxel: For relapsed/refractory small-cell lung cancer (SCLC).
-
This compound with Osimertinib: For EGFR-mutant non-small cell lung cancer (NSCLC).
-
This compound with Cobimetinib: For recurrent ovarian and endometrial cancers.
These trials have been selected to represent the diverse applications of this compound in combination regimens.
II. Comparative Analysis of Clinical Trial Designs
The following tables summarize the key design elements of the three clinical trials, providing a clear comparison of their patient populations, interventions, and endpoints.
Table 1: Comparison of Patient Demographics and Disease Characteristics
| Feature | NCT04210037 (this compound + Paclitaxel) | NCT04001777 (this compound + Osimertinib) | NCT05691504 (this compound + Cobimetinib) |
| Indication | Relapsed/Refractory Small-Cell Lung Cancer (SCLC) | EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) | Recurrent Ovarian and Endometrial Cancers |
| Patient Population | Adults with R/R SCLC who have progressed on or after initial treatment, including platinum-based therapy. | Patients with EGFR-mutant NSCLC, including those resistant to third-generation EGFR-TKIs and treatment-naïve patients. | Patients with recurrent ovarian and endometrial cancers. |
| Phase | Phase Ib/II | Phase Ib | Phase I |
| Number of Patients | 28 (as of Dec 20, 2021)[1] | 61 (as of Jan 6, 2022) | Information not available |
Table 2: Comparison of Dosing and Administration
| Feature | NCT04210037 (this compound + Paclitaxel) | NCT04001777 (this compound + Osimertinib) | NCT05691504 (this compound + Cobimetinib) |
| This compound Dose | 160 mg or 240 mg IV infusion on Days 1, 8, and 15 of a 21-day cycle.[1] | Recommended Phase 2 Dose (RP2D): 160 mg per week.[2] | Dose-escalation study to establish RP2D. |
| Combination Agent Dose | Paclitaxel 80 mg/m² on Days 1 and 8 of a 21-day cycle.[1] | Osimertinib 80 mg QD.[2] | Cobimetinib administered orally once daily on days 1-21 of a 28-day cycle. |
| Cycle Length | 21 days[1] | Not specified | 28 days |
Table 3: Comparison of Efficacy Endpoints and Outcomes
| Feature | NCT04210037 (this compound + Paclitaxel) | NCT04001777 (this compound + Osimertinib) | NCT05691504 (this compound + Cobimetinib) |
| Primary Efficacy Endpoint | Phase Ib: Safety and tolerability. Phase II: Objective Response Rate (ORR).[1] | Safety and establishing the RP2D. | To establish the RP2D. |
| Secondary Efficacy Endpoints | Pharmacokinetics, Progression-Free Survival (PFS), Overall Survival (OS). | ORR, Duration of Response (DOR). | Anti-tumor activity (Response Rate, PFS, Clinical Benefit Rate, DOR). |
| Reported ORR | 25% (5 of 20 evaluable patients)[1] | TKI-naïve (EC-2): 85% (17 of 20 evaluable patients).[2] | Not yet reported. |
| Reported DCR | Not reported | Not reported | Not yet reported. |
Table 4: Comparison of Safety and Tolerability
| Feature | NCT04210037 (this compound + Paclitaxel) | NCT04001777 (this compound + Osimertinib) | NCT05691504 (this compound + Cobimetinib) |
| Most Common TRAEs (Any Grade) | Anemia (32.1%), ALT/AST elevation (28.6% each), neutropenia (25%), fatigue, leukopenia, thrombocytopenia (21.4% each).[1] | Increased AST (90%), increased ALT (85%), reduced platelets (40%), diarrhea (40%), increased lipase (35%).[2] | Not yet reported. |
| Grade ≥3 TRAEs | Experienced by 15 patients. | 20% of patients in EC-2.[2] | Not yet reported. |
| Serious AEs | 11 patients (39.3%)[1] | Not specified | Not yet reported. |
| Dose-Limiting Toxicities | None reported.[1] | Not specified | To be determined. |
III. Experimental Protocols
Detailed experimental protocols for the cited clinical trials are summarized below based on available information.
Tumor Response Assessment
-
Methodology: Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
-
Procedure:
-
Baseline tumor assessments are performed using computed tomography (CT) or magnetic resonance imaging (MRI).
-
Follow-up scans are conducted at specified intervals (e.g., every two cycles for the paclitaxel combination study) to assess changes in tumor size.[3]
-
Responses are categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
Safety and Tolerability Assessment
-
Methodology: Treatment-related adverse events (TRAEs) are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.
-
Procedure:
-
Monitoring of patients for adverse events is conducted throughout the trial.
-
Adverse events are documented and graded based on their severity.
-
Dose-limiting toxicities (DLTs) are assessed during the initial cycles of treatment to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) Analysis
-
Methodology: To determine the pharmacokinetic parameters of this compound and the combination agents.
-
Procedure:
-
Blood samples are collected at predefined time points before and after drug administration.
-
Plasma concentrations of the drugs are measured using validated analytical methods.
-
PK parameters such as Cmax, Tmax, AUC, and half-life are calculated. In the study with paclitaxel, the average terminal half-life of this compound was found to be between 3.7 to 7.4 hours.[1]
-
Pharmacodynamic (PD) Analysis
-
Methodology: To evaluate the on-target effects of the combination therapies.
-
Procedure (for Cobimetinib combination):
-
Evaluation of the pharmacodynamic effects on BCL-xL activity.
-
Measurement of BCL-xL:BAX and BCL-xL-BAK heterodimers using an apoptosis multiplex immunoassay.
-
IV. Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and the Apoptotic Pathway
This compound is a BH3 mimetic that selectively inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By binding to Bcl-2 and Bcl-xL, this compound displaces pro-apoptotic proteins like BIM, PUMA, BAX, and BAK. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Clinical Trial Workflow for this compound Combination Therapy
The general workflow for the investigated clinical trials follows a standard pattern of patient screening, enrollment, treatment, and follow-up.
Caption: General workflow of this compound combination therapy trials.
V. Conclusion
The clinical trial designs for this compound in combination with paclitaxel, osimertinib, and cobimetinib highlight a broad and strategic approach to evaluating its therapeutic potential. The consistent methodology for assessing tumor response and safety across these trials will facilitate cross-study comparisons as more data becomes available. The promising early efficacy signals, particularly in combination with osimertinib for EGFR-mutant NSCLC, warrant further investigation in larger, randomized trials. For drug development professionals, these studies provide a valuable framework for designing future trials of novel apoptosis-targeted agents in combination with standard-of-care therapies.
References
- 1. First-in-human study of this compound (APG-1252) in combination with paclitaxel in patients (pts) with relapsed/refractory small-cell lung cancer (R/R SCLC). - ASCO [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. WCLC 2021 | Mini Oral - Ascentage Pharma Announces Latest Data of Its Investigational Bcl-2/Bcl-xL Inhibitor this compound (APG-1252) Combined with Osimertinib in Patients with EGFR TKI-Resistant Non-Small Cell Lung Cancer [prnewswire.com]
Safety Operating Guide
Navigating the Safe Disposal of Pelcitoclax in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Pelcitoclax are paramount to ensuring laboratory safety and environmental protection. While this compound itself is not classified as a hazardous substance or mixture according to at least one supplier's Safety Data Sheet (SDS), waste generated from its use may require special handling due to the solvents used or other materials it comes into contact with.[1] Adherence to institutional guidelines and local regulations is crucial.
Core Principles for this compound Disposal
The primary guideline for the disposal of this compound is to act in accordance with prevailing country, federal, state, and local regulations.[1] This often means treating it as chemical waste, especially when it is in a solution or mixed with other substances.
Key recommendations include:
-
Avoid Sewer Disposal: Never dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Segregate Waste: Keep this compound waste separate from other waste streams to prevent accidental reactions and to ensure proper disposal.
-
Use Designated Containers: Collect waste in sturdy, leak-proof, and clearly labeled containers.
-
Consult Institutional EHS: Your institution's EHS office is the primary resource for specific guidance on chemical waste disposal.
Accidental Release and Spill Management
In the event of a spill, the following procedures should be followed:
-
Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Absorb Liquid: For solutions, use a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including the absorbent, must be disposed of as hazardous waste according to institutional and local regulations.[1]
Summary of Safety and Disposal Information for this compound
| Parameter | Information | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Disposal Recommendation | Conduct recycling or disposal in accordance with prevailing country, federal, state and local regulations. | [1] |
| Accidental Release Measures | Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas. Prevent further leakage. Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material as per regulations. | [1] |
| Safe Handling | Avoid inhalation, contact with eyes and skin. Use in areas with appropriate exhaust ventilation. | [1] |
| First Aid: Eye Contact | Remove contact lenses, flush eyes immediately with large amounts of water. Promptly call a physician. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. | [1] |
| First Aid: Inhalation | Relocate to fresh air. If breathing is difficult, give CPR. Avoid mouth-to-mouth resuscitation. | [1] |
| First Aid: Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician. | [1] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available safety data. The standard procedure is to follow established laboratory protocols for chemical waste disposal, which are dictated by institutional and governmental regulations. The general steps are outlined in the workflow diagram below.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the proper disposal route for this compound waste in a laboratory setting.
Caption: Logical workflow for determining the proper disposal route for this compound waste.
References
Essential Safety and Logistics for Handling Pelcitoclax
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Pelcitoclax. While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous, its mechanism as a potent, dual Bcl-2/Bcl-xl inhibitor with antineoplastic and pro-apoptotic effects necessitates handling it with the same precautions as a cytotoxic agent.[1][2][3] Adherence to these guidelines is essential to minimize occupational exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The primary barrier against exposure to this compound is the consistent and correct use of appropriate PPE.[4] Personnel should be trained in the proper donning and doffing of all required equipment.[2]
A. Core PPE Requirements
All handling of this compound, including unpacking, weighing, reconstitution, and administration, requires the following minimum PPE:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 rated).[5][6] | Provides maximum protection against permeation by cytotoxic drugs.[5] The outer glove should be worn over the gown cuff and changed immediately if contaminated or every hour.[6][7] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][7] | Protects skin and clothing from splashes and spills.[4] |
| Eye Protection | Safety glasses with side shields, goggles, or a full-face shield.[2][4] | Protects eyes from splashes, aerosols, and airborne particles.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or if there is a risk of aerosol generation.[4][6] | Prevents inhalation of the compound.[4] |
B. Procedural PPE Application
-
Double-Gloving Technique: Wear the inner glove under the cuff of the lab coat or gown. The outer glove should be placed over the cuff.[6][7]
-
Contamination Management: If the outer glove becomes contaminated, it should be removed and replaced immediately. Both pairs of gloves should be changed regularly.[7]
II. Operational Plan for Safe Handling
A structured workflow is critical to prevent cross-contamination and accidental exposure.
A. Receiving and Storage
-
Inspect on Arrival: Upon receipt, inspect the package for any signs of damage or leakage.[1]
-
Wear PPE for Unpacking: Personnel unpacking shipments should wear appropriate PPE, including two pairs of gloves and a protective gown.[1]
-
Designated Storage: Store this compound in a clearly labeled, designated area away from general laboratory reagents.[8] The storage area should be marked with a "Cytotoxic Agent" warning sign.
B. Preparation and Handling (Weighing, Reconstituting)
-
Controlled Environment: All manipulations of this compound, especially of the powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the generation of aerosols.[2][7]
-
Surface Protection: The work surface inside the BSC or fume hood should be covered with a plastic-backed absorbent pad. This pad should be disposed of as cytotoxic waste after the procedure is complete.[1][7]
-
Use of Luer-Lock Syringes: When handling solutions, use syringes and fittings with Luer-Lock connections to prevent accidental disconnection and spills.[1][9]
III. Disposal Plan
Proper segregation and disposal of cytotoxic waste are crucial to protect personnel and the environment.[10]
A. Waste Segregation
All items that come into contact with this compound are considered cytotoxic waste. This includes:
-
Used PPE (gloves, gowns, masks, etc.)
-
Contaminated lab supplies (pipette tips, vials, absorbent pads)
-
Unused or expired this compound
-
Sharps (needles, syringes)
B. Waste Containers and Disposal Route
| Waste Type | Container | Disposal Method |
| Sharps | Rigid, puncture-proof, leak-proof sharps container with a purple lid or clearly labeled "Cytotoxic Waste".[11][12] | High-temperature incineration.[11] |
| Solid Waste (Non-Sharps) | Thick, leak-proof plastic bags (often purple or yellow with cytotoxic symbol) placed within a rigid, lidded container labeled "Cytotoxic Waste".[3][11][12] | High-temperature incineration.[11] |
| Liquid Waste | Leak-proof, sealed containers clearly labeled "Cytotoxic Liquid Waste". | To be collected by a certified hazardous waste disposal service for incineration. |
Important Note: Do not autoclave waste containing this compound, as this can lead to aerosolization.[2] All cytotoxic waste must be handled by personnel wearing full PPE and must be disposed of according to institutional and local regulations for hazardous chemical waste.[2][10]
IV. Emergency Procedures: Spills
In the event of a spill, immediate and correct action is required to contain the contamination.
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[4]
-
Don Full PPE: Before attempting to clean the spill, personnel must be wearing the full complement of PPE, including double gloves, a gown, eye protection, and a respirator.[4]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the material. For liquids, cover with absorbent pads. For solids, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Work from the outer edge of the spill inward. Once the material is absorbed, clean the area thoroughly with a detergent solution, followed by a rinse with clean water.[7]
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[4]
Caption: Workflow for safe handling of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ipservices.care [ipservices.care]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. uwyo.edu [uwyo.edu]
- 8. osha.gov [osha.gov]
- 9. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
